Cycloocta-1,3-diene
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
cycloocta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKODOZNUZCUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of (1Z,3Z)-Cycloocta-1,3-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and photochemical behavior of (1Z,3Z)-cycloocta-1,3-diene. The information is curated to support research and development activities where this cyclic diene may be a key intermediate or structural motif. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its synthesis and a characteristic photochemical reaction are also provided, alongside a visual representation of the reaction workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (1Z,3Z)-cycloocta-1,3-diene, providing a spectral fingerprint for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (1Z,3Z)-cycloocta-1,3-diene have been reported, providing detailed information about its molecular structure. The assignments are based on data from F.A. Anet and I. Yavari's 1978 publication in the Journal of the American Chemical Society.
Table 1: ¹H NMR Spectroscopic Data for (1Z,3Z)-cycloocta-1,3-diene
| Proton Assignment | Chemical Shift (ppm) |
| H1, H4 | 5.82 |
| H2, H3 | 5.66 |
| H5, H8 | 2.19 |
| H6, H7 | 1.51 |
Table 2: ¹³C NMR Spectroscopic Data for (1Z,3Z)-cycloocta-1,3-diene
| Carbon Assignment | Chemical Shift (ppm) |
| C1, C4 | 129.5 |
| C2, C3 | 127.8 |
| C5, C8 | 29.3 |
| C6, C7 | 26.5 |
Infrared (IR) Spectroscopy
The infrared spectrum of (1Z,3Z)-cycloocta-1,3-diene exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorption Bands for (1Z,3Z)-cycloocta-1,3-diene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3020 | C-H Stretch | =C-H (Olefinic) |
| ~2925, ~2850 | C-H Stretch | -C-H (Aliphatic) |
| ~1640 | C=C Stretch | Conjugated Diene |
| ~1450 | CH₂ Bend | Methylene |
| ~720 | C-H Bend | cis-Disubstituted Alkene |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of (1Z,3Z)-cycloocta-1,3-diene results in a characteristic fragmentation pattern. The molecular ion peak and major fragment ions are summarized below.
Table 4: Mass Spectrometry Data for (1Z,3Z)-cycloocta-1,3-diene
| m/z | Ion | Relative Intensity |
| 108 | [C₈H₁₂]⁺• (Molecular Ion) | High |
| 93 | [C₇H₉]⁺ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |
| 79 | [C₆H₇]⁺ | High |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |
| 67 | [C₅H₇]⁺ | High |
| 54 | [C₄H₆]⁺• (Butadiene radical cation) | Moderate |
Experimental Protocols
Detailed methodologies for the synthesis and a key photochemical reaction of (1Z,3Z)-cycloocta-1,3-diene are provided below.
Synthesis of (1Z,3Z)-cycloocta-1,3-diene
A common route for the synthesis of cis,cis-1,3-cyclooctadiene involves the isomerization of cyclooctyne (B158145). The following protocol is adapted from the work of König et al. (2012), where the diene is initially formed as a platinum complex and can be subsequently liberated.
Experimental Procedure:
-
Reaction Setup: A solution of [K(18C6)][PtCl₃(cyclooctyne)] in chloroform (B151607) is prepared in a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Isomerization: The reaction mixture is stirred at room temperature for several weeks. The progress of the isomerization of the coordinated cyclooctyne to cycloocta-1,3-diene can be monitored by ¹H NMR spectroscopy.
-
Formation of the Diene Complex: The reaction yields the dinuclear platinum complex [K(18C6)]₂[(PtCl₃)₂(μ-η²:η²-1,3-COD)] and free (1Z,3Z)-cycloocta-1,3-diene.
-
Isolation (Conceptual): Liberation of the diene from the platinum complex can be achieved by treatment with a stronger coordinating ligand, such as triphenylphosphine, which displaces the diene. Subsequent purification by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) would yield the pure (1Z,3Z)-cycloocta-1,3-diene.
Photochemical Isomerization of (1Z,3Z)-cycloocta-1,3-diene
(1Z,3Z)-cycloocta-1,3-diene can undergo photosensitized cis-trans isomerization. The following protocol is based on the work of Shi and Inoue (1998).
Experimental Procedure:
-
Sample Preparation: A solution of (1Z,3Z)-cycloocta-1,3-diene and a chiral aromatic amide sensitizer (B1316253) (e.g., a benzene(poly)carboxamide with C₂-symmetric pyrrolidine (B122466) moieties) is prepared in a non-polar solvent like pentane (B18724) in a quartz reaction vessel. The concentration of the diene is typically in the range of 0.01-0.05 M, and the sensitizer concentration is adjusted to achieve significant light absorption.
-
Photolysis: The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes to prevent photooxidation. The reaction vessel is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) through a filter to select the desired wavelength that excites the sensitizer but not the diene directly. The irradiation is carried out at a controlled low temperature.
-
Reaction Monitoring: The progress of the isomerization to (1E,3Z)-cycloocta-1,3-diene is monitored by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Product Analysis: After a specific irradiation time, the reaction mixture is analyzed to determine the conversion and, if a chiral sensitizer is used, the enantiomeric excess of the product.
Visualized Workflow: Photochemical Isomerization
The following diagram illustrates the workflow for the photosensitized isomerization of (1Z,3Z)-cycloocta-1,3-diene.
Caption: Workflow for the photosensitized isomerization of (1Z,3Z)-cycloocta-1,3-diene.
An In-depth Technical Guide to the Reactivity and Mechanism of Cycloocta-1,3-diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and underlying mechanisms of cycloocta-1,3-diene in Diels-Alder reactions. Drawing upon established principles of organic chemistry and computational studies of analogous cyclic dienes, this document outlines the expected reactivity, stereochemical outcomes, and mechanistic pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from well-understood cyclic systems to provide a robust predictive framework.
Introduction to Diels-Alder Reactions of Cyclic Dienes
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings.[1] The reaction involves a concerted mechanism between a conjugated diene and a dienophile, proceeding through a cyclic transition state.[1] Cyclic dienes are particularly noteworthy for their high reactivity, which is attributed to their conformationally locked s-cis geometry, a prerequisite for the reaction to occur.[2][3] Among cyclic dienes, cyclopentadiene (B3395910) is the most studied and serves as a benchmark for reactivity.[4] Larger rings, such as cyclohexadiene and cycloheptadiene, generally exhibit decreased reactivity.[5]
Reactivity of this compound: A Predictive Analysis
This compound, with its eight-membered ring, possesses a conjugated diene system that is also held in an s-cis conformation, suggesting it should be reactive in Diels-Alder reactions. However, the larger ring size introduces conformational complexities that can influence reactivity compared to smaller cyclic dienes like cyclopentadiene.
The reactivity of a diene in a Diels-Alder reaction is influenced by both electronic and steric factors. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the HOMO-LUMO energy gap between the reactants.[3] For unsubstituted this compound, its reactivity will be primarily dictated by its inherent electronic nature and its ability to achieve a planar transition state geometry.
Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state.[1] This mechanism has important stereochemical implications.
Concerted Mechanism
The reaction involves the simultaneous formation of two new sigma bonds and the conversion of three pi bonds into one new pi bond.
Figure 1: General workflow of the Diels-Alder reaction.
Endo/Exo Selectivity
When a cyclic diene reacts with a substituted dienophile, two diastereomeric products can be formed: the endo and exo adducts.[7]
-
Endo Adduct: The substituent on the dienophile is oriented towards the newly formed double bond in the bicyclic product.
-
Exo Adduct: The substituent on the dienophile is oriented away from the newly formed double bond.
Generally, the endo product is the kinetically favored product, formed faster due to secondary orbital interactions that stabilize the endo transition state.[8][9] The exo product is often the thermodynamically more stable product due to reduced steric hindrance.[8] At lower reaction temperatures, the endo product is typically the major product, while at higher temperatures, where the reaction becomes reversible (retro-Diels-Alder), the more stable exo product may predominate.[8]
For the reaction of this compound, it is expected to follow this general principle, favoring the endo adduct under kinetic control.
Figure 2: Endo vs. Exo selectivity in Diels-Alder reactions.
Experimental Protocols (General)
While specific protocols for this compound are scarce, the following general procedures for Diels-Alder reactions involving cyclic dienes can be adapted.
Reaction with Maleic Anhydride (B1165640)
This reaction is a classic example and is typically high-yielding with smaller cyclic dienes.
Materials:
-
Cyclic diene (e.g., Cyclopentadiene as a model)
-
Maleic anhydride
-
Ethyl acetate (B1210297) (solvent)
-
Hexane (B92381) or petroleum ether (for precipitation)
Procedure:
-
Dissolve maleic anhydride in ethyl acetate, warming gently if necessary.[10]
-
Cool the solution in an ice bath.[10]
-
Add the cyclic diene to the cooled solution and swirl to mix.[10]
-
Allow the reaction to proceed. With highly reactive dienes like cyclopentadiene, the reaction is often exothermic and proceeds rapidly at room temperature.[2] For a less reactive diene like this compound, gentle heating might be required.
-
Induce crystallization by scratching the flask or adding a seed crystal.
-
Add hexane or petroleum ether to precipitate the product.[11]
-
Collect the product by vacuum filtration, wash with a cold solvent, and dry.[12]
Reaction with Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)
DMAD is a highly reactive dienophile that can react with a variety of dienes.
Materials:
-
Cyclic diene
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Solvent (e.g., dichloromethane, toluene, or xylene)[13]
-
Lewis acid catalyst (optional, e.g., AlCl₃)[14]
Procedure:
-
Dissolve the cyclic diene in an appropriate solvent in a round-bottom flask equipped with a reflux condenser.
-
Add DMAD to the solution.
-
If a catalyst is used, it should be added cautiously.
-
Heat the reaction mixture to reflux for a specified time. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[14]
Figure 3: General experimental workflow for a Diels-Alder reaction.
Quantitative Data Summary (Predictive)
Due to the lack of specific experimental data for this compound, the following table provides a comparative overview of reactivity for various cyclic dienes, which can be used to estimate the expected outcome for this compound. It is anticipated that the reaction of this compound would require more forcing conditions (higher temperatures, longer reaction times, or the use of a Lewis acid catalyst) and may result in lower yields compared to cyclopentadiene.
| Diene | Dienophile | Conditions | Yield | Endo:Exo Ratio | Reference |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane, RT | High | Predominantly Endo | [2] |
| 1,3-Butadiene | Maleic Anhydride | Xylene, Reflux | ~89% | - | [15] |
| Anthracene | Maleic Anhydride | Xylene, Reflux (30 min) | High | - | [12] |
| Furan | Maleic Anhydride | Acetonitrile, 40°C, 48h | - | Exclusively Exo (thermodynamic) | [8] |
| This compound | Maleic Anhydride | (Predicted) | (Predicted) Moderate | (Predicted) Predominantly Endo (Kinetic) | - |
| This compound | DMAD | (Predicted) | (Predicted) Moderate to High | - | - |
Conclusion
This compound is expected to participate in Diels-Alder reactions, consistent with its nature as a cyclic diene with a fixed s-cis conformation. Its reactivity is predicted to be lower than that of smaller cyclic dienes like cyclopentadiene due to increased ring strain and conformational effects in the transition state. The stereochemical outcome is expected to favor the endo adduct under kinetic control, in line with the general principles of the Diels-Alder reaction. The provided general experimental protocols can serve as a starting point for the synthesis of Diels-Alder adducts of this compound, with the understanding that optimization of reaction conditions will likely be necessary. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its reactivity and to expand its application in synthetic chemistry.
References
- 1. Diels Alder: endo and exo [employees.csbsju.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
physical properties of 1,3-cyclooctadiene including melting and boiling points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,3-cyclooctadiene (B162279), a versatile cyclic diene utilized in organic synthesis, coordination chemistry, and the production of polymers, fragrances, and pharmaceuticals.[1] The information herein is intended to support research and development activities by providing reliable physical data, detailed experimental methodologies for its verification, and a logical workflow for its characterization.
Core Physical Properties
1,3-Cyclooctadiene (CAS No: 1700-10-3, (Z,Z)-isomer CAS No: 3806-59-5) is a colorless liquid with a strong odor.[1] It is less dense than water and insoluble in it.[2] The molecule has a molecular weight of 108.18 g/mol .[1][2][3][4]
The key physical properties of 1,3-cyclooctadiene are summarized in the table below. The data represents the more common (Z,Z)- or cis,cis-isomer. It is important to note that boiling points can vary significantly with pressure.
| Physical Property | Value | Notes |
| Melting Point | -53 °C to -51 °C[1][5][6] | |
| Boiling Point | 142-144 °C | At atmospheric pressure (lit.) |
| 55 °C[1][5][6] | At 34 mmHg (lit.) | |
| Density | 0.869 g/mL[6] | At 25 °C (lit.) |
| 0.873 g/mL[1] | At 20 °C (lit.) | |
| Refractive Index (n20/D) | 1.493 - 1.494[1][3][5] | At 20 °C |
| Flash Point | 24 °C - 25 °C (75.2 °F - 77.0 °F) | Closed cup |
| Molecular Formula | C₈H₁₂[1][2][3] | |
| Molecular Weight | 108.18 g/mol [1][2][3][4] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for compound identification and purity assessment.[7][8][9][10] The following sections describe generalized, yet detailed, methodologies for measuring the melting and boiling points of a compound like 1,3-cyclooctadiene.
Since 1,3-cyclooctadiene has a very low melting point (-53 °C), this procedure would require a specialized low-temperature apparatus. The general principle, however, remains the same.
Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.[9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solidified 1,3-cyclooctadiene is finely powdered and packed into a capillary tube to a height of 1-2 mm.[8] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[7] For this compound, a cryostat or a specialized low-temperature stage would be necessary.
-
Heating: The apparatus is cooled to well below the expected melting point. The temperature is then raised slowly, at a rate of about 1-2 °C per minute, near the anticipated melting point to ensure thermal equilibrium.[7]
-
Observation: The sample is observed through a magnifying lens. Two temperatures are recorded:
-
Reporting: The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[8][10] Impurities typically cause a depression and broadening of the melting point range.[7][8][9]
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11]
Methodology: Micro-Boiling Point (Thiele Tube) Method This method is suitable for small sample volumes.[12][13]
-
Sample Preparation: A few milliliters of liquid 1,3-cyclooctadiene are placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]
-
Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band. The bulb of the thermometer should be aligned with the sample.[12] This entire assembly is then immersed in a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[13]
-
Heating: The side arm of the Thiele tube is gently and evenly heated with a Bunsen burner or other heat source.[12][13] This design ensures uniform heating of the oil bath via convection.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]
-
Measurement: At this point, heating is discontinued. The apparatus is allowed to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][13]
-
Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on it.[11][12]
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the identification and purity assessment of a liquid organic compound such as 1,3-cyclooctadiene, integrating the determination of its physical properties with spectroscopic analysis.
Caption: Workflow for the characterization of a liquid organic compound.
References
- 1. Page loading... [guidechem.com]
- 2. 1,3-Cyclooctadiene | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1Z,3Z)-cycloocta-1,3-diene [stenutz.eu]
- 4. Cycloocta-1,3-diene | C8H12 | CID 15550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-cyclooctadiene | CAS#:3806-59-5 | Chemsrc [chemsrc.com]
- 6. cis,cis-1,3-Cyclooctadiene 98 3806-59-5 [sigmaaldrich.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomus.edu.iq [uomus.edu.iq]
Solubility Profile of Cycloocta-1,3-diene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloocta-1,3-diene is a cyclic hydrocarbon of interest in organic synthesis and materials science. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, addressing the principles governing its solubility, a generalized experimental protocol for quantitative determination, and a framework for data presentation. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust methodology for researchers to determine these parameters experimentally.
Introduction to the Solubility of this compound
This compound (C₈H₁₂) is a nonpolar, cyclic diene. Its molecular structure, characterized by an eight-carbon ring with two conjugated double bonds, dictates its solubility behavior. Based on the well-established principle of "like dissolves like," this compound is expected to be readily soluble in nonpolar organic solvents and exhibit poor solubility in polar solvents.[1]
Qualitative Solubility Profile:
-
High Solubility Expected in: Nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate to Low Solubility Expected in: Less polar solvents with some polar characteristics (e.g., dichloromethane, chloroform).
-
Poor to Insoluble in: Highly polar solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide).[1]
The cyclic structure and the presence of double bonds contribute to its physical properties, but do not significantly enhance its solubility in polar environments.[1]
Quantitative Solubility Data
A comprehensive search of scientific databases and literature did not yield specific quantitative data (e.g., g/100 mL or mole fraction at various temperatures) for the solubility of this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (χ) |
| e.g., Hexane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Diethyl Ether | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethanol | e.g., 25 |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Glass vials with airtight seals
-
Micropipettes or syringes
-
Drying oven
-
Inert gas (e.g., nitrogen or argon) for sensitive solvents
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a separate liquid phase of the solute indicates that the solution is saturated.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is established, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pre-weighed, calibrated micropipette or syringe. To avoid drawing any undissolved solute, it is crucial to take the sample from the upper portion of the liquid.
-
Transfer the withdrawn sample to a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Determine the mass of the withdrawn saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature below the boiling point of the solute can be used.
-
Once the solvent is completely evaporated, place the vial in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation or evaporation of the this compound.
-
Cool the vial to room temperature in a desiccator and weigh it.
-
The mass of the remaining this compound is determined by subtracting the initial mass of the empty vial.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units:
-
Grams per 100 mL of solvent ( g/100 mL):
-
Solubility = (mass of solute / volume of solvent) * 100
-
-
Moles per liter of solution (mol/L):
-
First, calculate the moles of the solute (mass of solute / molar mass of this compound).
-
Then, divide by the volume of the solution in liters.
-
-
Mole fraction (χ):
-
Calculate the moles of the solute and the moles of the solvent in the withdrawn sample.
-
Mole fraction of solute = moles of solute / (moles of solute + moles of solvent)
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.
Conclusion
References
Thermochemistry of (Z,Z)-1,3-Cyclooctadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data available for (Z,Z)-1,3-cyclooctadiene, also known as cis,cis-1,3-cyclooctadiene. The information is compiled from experimental measurements and computational studies, offering a valuable resource for researchers in various fields, including reaction kinetics, molecular modeling, and drug design.
Core Thermochemical Data
The following tables summarize the key quantitative thermochemical data for (Z,Z)-1,3-cyclooctadiene. These values are essential for understanding the molecule's stability, reactivity, and potential energy surface.
Enthalpy Data
| Parameter | Value | Units | Method | Reference |
| Enthalpy of Hydrogenation (Liquid Phase) | -204.8 ± 0.3 | kJ/mol | Calorimetry | Turner, R.B.; et al. (1973)[1] |
| Enthalpy of Hydrogenation (Liquid Phase) | -208 | kJ/mol | Calorimetry | Roth, W.R.; et al. (1991)[1] |
| Standard Enthalpy of Formation (Gas Phase) | 84.1 | kJ/mol | From Hydrogenation | Roth, W.R.; et al. (1991)[2] |
Ideal Gas Heat Capacity
| Temperature (K) | Cp,gas (J/mol·K) | Reference |
| 298.15 | 138.8 ± 6.0 | Dorofeeva O.V. (1986)[3] |
| 300 | 139.70 | Dorofeeva O.V. (1986)[3] |
| 400 | 186.56 | Dorofeeva O.V. (1986)[3] |
| 500 | 227.96 | Dorofeeva O.V. (1986)[3] |
| 600 | 262.46 | Dorofeeva O.V. (1986)[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the critical evaluation and application of thermochemical data. The following sections describe the protocols used in the key studies cited.
Heat of Hydrogenation via Calorimetry (Turner et al., 1973)
The enthalpy of hydrogenation of (Z,Z)-1,3-cyclooctadiene was determined by Turner and coworkers using a custom-built calorimeter. The experimental workflow is outlined below.
Methodology:
-
Sample Preparation: A precise amount of (Z,Z)-1,3-cyclooctadiene was dissolved in glacial acetic acid. Adams' catalyst (platinum dioxide) was used to facilitate the hydrogenation.
-
Calorimetry: The reaction was carried out in a custom-designed isothermal calorimeter. The introduction of hydrogen gas initiated the exothermic hydrogenation reaction, leading to the formation of cyclooctane (B165968).
-
Data Acquisition: The temperature change within the calorimeter was meticulously recorded throughout the reaction.
-
Calculation: The heat evolved during the reaction was calculated from the temperature change and the heat capacity of the calorimeter system. This value, corrected to standard conditions, yielded the enthalpy of hydrogenation.[1]
Enthalpy of Formation Determination (Roth et al., 1991)
Roth and colleagues determined the gas-phase standard enthalpy of formation of (Z,Z)-1,3-cyclooctadiene based on their measured enthalpy of hydrogenation. The logical relationship for this derivation is depicted below.
Methodology: The determination of the gas-phase enthalpy of formation (ΔH°f(g)) for (Z,Z)-1,3-cyclooctadiene by Roth et al. involved a thermochemical cycle based on their experimentally measured liquid-phase enthalpy of hydrogenation (ΔH°hyd(l)). This cycle also required the standard enthalpies of formation of liquid cyclooctane (the hydrogenation product) and the enthalpies of vaporization for both (Z,Z)-1,3-cyclooctadiene and cyclooctane. By applying Hess's Law, these values were combined to calculate the desired gas-phase enthalpy of formation.[1][2]
Computational Thermochemistry
A typical computational workflow for determining the enthalpy of formation is illustrated below.
Computational Protocol (Exemplary):
-
Geometry Optimization: The molecular geometry of (Z,Z)-1,3-cyclooctadiene is first optimized using a computationally efficient method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more accurate theories (e.g., MP2, MP4, QCISD(T)) and larger basis sets.
-
Extrapolation and Corrections: The results from the single-point calculations are often extrapolated to the complete basis set limit. Empirical corrections may also be applied to account for remaining inaccuracies.
-
Enthalpy of Formation Calculation: The final, high-accuracy electronic energy is combined with the thermal corrections and the known experimental enthalpies of formation of the constituent atoms to calculate the atomization energy, from which the standard enthalpy of formation of the molecule is derived.
References
Methodological & Application
Application Notes and Protocols for Cycloocta-1,3-diene in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of cycloocta-1,3-diene in transition metal catalysis. Due to its lower stability compared to its isomer, cycloocta-1,5-diene (B8815838) (1,5-COD), pre-formed this compound (1,3-COD) complexes are less common as catalyst precursors. However, 1,3-dienes are crucial substrates in a variety of catalytic reactions, and 1,3-COD can be formed in situ or exist as a stable ligand in specific complexes. This document covers the synthesis of a notable 1,3-COD complex and key catalytic applications involving 1,3-dienes as substrates.
Synthesis of a Stable Dinuclear Platinum(II) Complex with a Bridging 1,3-COD Ligand
While not a direct catalytic application, the synthesis and characterization of stable 1,3-COD complexes are crucial for understanding their coordination chemistry. A notable example is the formation of a dinuclear platinum(II) complex where a this compound ligand bridges two platinum centers. This complex is formed from the isomerization of a cyclooctyne (B158145) precursor.[1][2]
Experimental Protocol: Synthesis of [K(18C6)]₂[(PtCl₃)₂(μ-η²:η²-1,3-COD)]
This protocol is based on the reported synthesis of the dinuclear platinum(II) complex with a bridging 1,3-COD ligand.[1][2]
Materials:
-
[K(18C6)][PtCl₃(COC)] (COC = cyclooctyne, 18C6 = 18-crown-6)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve [K(18C6)][PtCl₃(COC)] in chloroform.
-
Allow the solution to stand at room temperature for several weeks.
-
During this period, the cyclooctyne ligand isomerizes to this compound.
-
The dinuclear complex, [K(18C6)]₂[(PtCl₃)₂(μ-η²:η²-1,3-COD)], precipitates from the solution.
-
Isolate the crystalline product by filtration.
-
The product can be further characterized by single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C), and electrospray ionization mass spectrometry (ESI-MS).[1][2]
Diagram of the Synthesis and Structure:
Catalytic Applications Involving 1,3-Dienes as Substrates
The most significant role of 1,3-dienes in transition metal catalysis is as substrates for a variety of transformations. Common catalyst precursors for these reactions include complexes of nickel, cobalt, and iron, often with 1,5-cyclooctadiene (B75094) as a labile ligand that is displaced during the reaction.
Nickel-Catalyzed Cycloaddition of 1,3-Dienes
Nickel complexes are effective catalysts for the cycloaddition of 1,3-dienes with various partners, such as 3-azetidinones and 3-oxetanones, leading to the formation of eight-membered heterocyclic rings.[3][4]
This protocol is a general procedure based on reported nickel-catalyzed cycloadditions.[3]
Materials:
-
1,3-Diene (e.g., isoprene)
-
3-Azetidinone derivative
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Tri-p-tolylphosphine [P(p-tolyl)₃]
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
In a glovebox, add [Ni(cod)₂] (10 mol%) and P(p-tolyl)₃ (25 mol%) to an oven-dried reaction vessel.
-
Add anhydrous 1,4-dioxane to dissolve the catalyst components.
-
Add the 3-azetidinone (1 equivalent) and the 1,3-diene (2 equivalents).
-
Seal the vessel and heat the reaction mixture at 100 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired eight-membered heterocyclic product.
Quantitative Data for Nickel-Catalyzed Cycloaddition:
| Diene | Azetidinone/Oxetanone | Product | Yield (%) |
| Isoprene | N-Boc-azetidinone | 8-membered azocine | 79 |
| 1,3-Butadiene | N-Boc-azetidinone | 8-membered azocine | 75 |
| Cyclohexadiene | N-Boc-azetidinone | Fused 5,8-ring system | 82 |
| Isoprene | 3-Oxetanone | 8-membered oxocine | 65 |
Data adapted from related literature.[3]
Cobalt-Catalyzed Reactions of 1,3-Dienes
Cobalt complexes are versatile catalysts for various transformations of 1,3-dienes, including heterodimerization and hydroboration. These reactions often proceed through a cationic cobalt(I) active species.[5][6]
This protocol is based on the mechanistic studies of cobalt-catalyzed heterodimerization.[5][7][8]
Materials:
-
1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Acrylate (B77674) (e.g., methyl acrylate)
-
(dppp)CoBr₂ (dppp = 1,3-bis(diphenylphosphino)propane)
-
Zinc powder (Zn)
-
Zinc bromide (ZnBr₂)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add (dppp)CoBr₂ (10 mol%), Zn powder (1 equivalent), and ZnBr₂ (1 equivalent).
-
Add 1,2-dichloroethane and stir the mixture at 30 °C for at least 2 hours to allow for the in-situ formation of the active catalytic species. This induction period is crucial for the reduction of Co(II) to Co(I).[5][8]
-
Add the 1,3-diene (1 equivalent) and the acrylate (1.1-2.4 equivalents) to initiate the reaction.
-
Stir the reaction at 30 °C and monitor its progress by in-situ IR spectroscopy or GC-MS.
-
Upon completion, quench the reaction and purify the product by standard methods.
Quantitative Data for Cobalt-Catalyzed Heterodimerization:
| 1,3-Diene | Acrylate | Ligand | Yield (%) | Enantiomeric Excess (%) |
| 1,3-Nonadiene | Methyl acrylate | (R)-QuinoxP* | 93 | 94 |
| (E)-1,3-Dodecadiene | Ethylene | (S,S)-BDPP | >95 | 95 |
| 2,3-Dimethyl-1,3-butadiene | Methyl acrylate | dppp | >90 | N/A |
Data adapted from related literature.[5][6]
Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes
Iron complexes, being more earth-abundant and less toxic than many other transition metals, are attractive catalysts. Iminopyridine-iron complexes have been shown to effectively catalyze the 1,4-hydroboration of 1,3-dienes to produce valuable allylboronates.[9][10][11]
This is a general procedure based on the work of Ritter and coworkers.[9][10]
Materials:
-
1,3-Diene (e.g., myrcene)
-
Pinacolborane (HBPin)
-
Iminopyridine-iron(II) chloride complex (e.g., 3 ·FeCl₂)
-
Magnesium turnings (Mg)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, add the iminopyridine-iron(II) chloride complex (5 mol%) and magnesium turnings (10 mol%) to an oven-dried vial.
-
Add anhydrous THF and stir for 5 minutes.
-
Add the 1,3-diene (1 equivalent) followed by pinacolborane (1.1 equivalents).
-
Stir the reaction at room temperature for the specified time (e.g., 12 hours).
-
Monitor the reaction by GC-MS.
-
Upon completion, remove the reaction from the glovebox, dilute with diethyl ether, and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the allylboronate product, which can be used without further purification.
Quantitative Data for Iron-Catalyzed 1,4-Hydroboration:
| 1,3-Diene | Ligand on Fe | Product Ratio (linear:branched) | E/Z Ratio | Overall Yield (%) |
| Myrcene | 3 | 93:7 | >99:1 | 89 |
| Myrcene | 4 | 7:93 | >99:1 | 92 |
| Isoprene | 3 | 91:9 | >99:1 | 85 |
| 1-Phenyl-1,3-butadiene | 3 | >99:1 | >99:1 | 91 |
Data adapted from Ritter et al.[9]
In-Situ Formation of 1,3-Cyclooctadiene Complexes
In some catalytic systems, particularly with iridium, there is evidence for the isomerization of the more common 1,5-cyclooctadiene ligand to 1,3- and 1,4-cyclooctadiene (B86759) isomers during the reaction. This occurs, for example, in the hydrosilylation of phenylacetylene. The catalytic cycle can involve C-H activation of the COD ligand, leading to various coordination modes and isomers. While the 1,5-COD complex is the starting material, the catalytically active species or intermediates may involve the 1,3-COD isomer.
Logical Workflow of Ligand Isomerization in Catalysis:
References
- 1. On the isomerization of cyclooctyne into this compound: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. On the isomerization of cyclooctyne into this compound: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-Catalyzed Cycloaddition of 1,3-Dienes with 3-Azetidinones and 3-Oxetanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed cycloaddition of 1,3-dienes with 3-azetidinones and 3-oxetanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Cobalt-Catalyzed Heterodimerization of Acrylates and 1,3-Dienes. A Potential Role of Cationic Cobalt(I) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Paradigm in Enantioselective Cobalt Catalysis: Cationic Cobalt(I) Catalysts for Heterodimerization, Cycloaddition and Hydrofunctionalization Reactions of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Mechanism of Cobalt-Catalyzed Heterodimerization of Acrylates and 1,3-Dienes. A Potential Role of Cationic Cobalt(I) Intermediates - ACS Catalysis - Figshare [acs.figshare.com]
- 8. Mechanism of Cobalt-Catalyzed Heterodimerization of Acrylates and 1,3-Dienes. A Potential Role of Cationic Cobalt(I) Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iron-catalyzed 1,4-hydroboration of 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes [organic-chemistry.org]
Synthetic Applications of Cycloocta-1,3-diene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloocta-1,3-diene (COD) is a versatile cyclic diene monomer that serves as a valuable building block in polymer chemistry. Its strained ring structure and conjugated double bonds make it particularly amenable to Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with unique properties and a wide range of potential applications. The resulting polymer, poly(cyclooctadiene), is a form of polybutadiene (B167195) with controllable microstructure and functionality. This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound, focusing on ROMP.
Application Notes
The polymerization of this compound, and its more commonly utilized isomer 1,5-cyclooctadiene (B75094), primarily proceeds via Ring-Opening Metathesis Polymerization (ROMP). This method offers excellent control over polymer molecular weight, architecture, and functionality. The resulting poly(cyclooctadiene) and its copolymers have shown promise in a variety of applications, including:
-
Advanced Elastomers and Rubbers: The polybutadiene backbone imparts elastomeric properties, making it a candidate for synthetic rubber applications.[1]
-
Smart Materials: Copolymers of cyclooctadiene can be designed to exhibit stimuli-responsive behavior, leading to applications in sensors and actuators.[2]
-
Self-Healing Materials and Shape-Memory Polymers: Incorporation of functional groups or crosslinking moieties into the poly(cyclooctadiene) backbone can lead to materials with self-healing capabilities and shape-memory effects.[3]
-
Nanopattern Fabrication: Surface-initiated ROMP (SiROMP) of cyclooctadiene allows for the growth of thin polymer films on various substrates, which is a key technique in the fabrication of nanopatterns and functional surfaces.[2][4]
-
Biomedical Applications: The ability to functionalize the polymer backbone opens up possibilities for biomedical applications, such as drug delivery vehicles and scaffolds for tissue engineering. The resulting polymer films can be chemically modified to create biocompatible surfaces.[2]
-
Solid Polyelectrolytes: Copolymers of cyclooctadiene with ionic liquids can function as solid polyelectrolytes for applications in batteries and other electrochemical devices.[3]
Polymer Properties
The properties of polymers derived from cyclooctadiene can be tailored by controlling the polymerization conditions and by copolymerization with other monomers. Key properties include:
-
Thermal Properties: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are influenced by the polymer's microstructure (cis/trans content) and the presence of comonomers or functional groups.[1][5]
-
Mechanical Properties: Poly(cyclooctadiene) can range from a soft elastomer to a more rigid material depending on its molecular weight, crystallinity, and whether it is crosslinked. Copolymerization can significantly enhance mechanical properties like ductility.[3][5]
-
Molecular Weight and Polydispersity: ROMP allows for good control over the molecular weight (Mn and Mw) and polydispersity index (PDI), which are crucial for predictable material performance.[6][7]
Data Presentation
The following tables summarize representative quantitative data for polymers derived from cyclooctadiene and related monomers, primarily through ROMP.
Table 1: Thermal Properties of Poly(cyclooctadiene) and Copolymers
| Polymer System | Glass Transition Temp. (Tg) (°C) | Crystallization Temp. (Tc) (°C) | Melting Temp. (Tm) (°C) | Onset Degradation Temp. (To) (°C) |
| Poly(cyclooctadiene) (pCOD) | Varies with microstructure | ~22 | - | 357-360 (1st stage), 420-440 (2nd stage) |
| p(COD-co-Oxa5%)¹ | Minimally affected vs. pCOD | ~0 | Broader endotherm vs. pCOD | 357-360 (1st stage), 420-440 (2nd stage) |
| POSS-terminated PCOD² | - | Influenced by POSS end groups | Influenced by POSS end groups | Improved thermal stability vs. PCOD |
¹ p(COD-co-Oxa5%) refers to a copolymer of cyclooctadiene with 5 mol% of an oxazolidinone-fused cyclooctene.[5] ² POSS-terminated PCOD refers to polycyclooctadiene with polyhedral oligomeric silsesquioxane end groups.[1]
Table 2: Molecular Weight and Mechanical Properties of Poly(cyclooctadiene) Systems
| Polymer System | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Strain at Break (%) |
| Poly(cyclooctadiene) (pCOD) | Controllable by monomer/initiator ratio | Controllable by monomer/initiator ratio | Typically < 1.5 for living ROMP | ~220 |
| p(COD-co-Oxa5%)¹ | - | - | - | ~1900 |
| POSS-terminated PCOD² | Variable | Variable | - | - |
¹ p(COD-co-Oxa5%) refers to a copolymer of cyclooctadiene with 5 mol% of an oxazolidinone-fused cyclooctene.[5] ² POSS-terminated PCOD refers to polycyclooctadiene with polyhedral oligomeric silsesquioxane end groups.[1]
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadiene in Solution
This protocol describes a general procedure for the homopolymerization of 1,5-cyclooctadiene (a common isomer used in ROMP studies) using a Grubbs-type catalyst. This can be adapted for 1,3-cyclooctadiene.
Materials:
-
1,5-Cyclooctadiene (COD), freshly distilled
-
Grubbs' second-generation catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous and deoxygenated
-
Ethyl vinyl ether
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Oven-dried glassware (e.g., 25 mL Schlenk flask with a stir bar)
-
Syringes and needles
Procedure:
-
Preparation: All glassware should be dried in an oven at >120 °C for at least 8 hours and cooled under a stream of inert gas. All liquid reagents should be properly dried and degassed.
-
Catalyst Solution Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs' catalyst in anhydrous, deoxygenated dichloromethane. For example, dissolve 8 mg (0.01 mmol) of Grubbs' second-generation catalyst in 2 mL of CH₂Cl₂.[8]
-
Polymerization: To a 25 mL Schlenk flask containing a magnetic stir bar, add the desired amount of cyclooctadiene. For example, add 100 mg (0.926 mmol) of COD.[8]
-
Initiation: While stirring the monomer, rapidly inject the catalyst solution into the flask.
-
Reaction: Allow the reaction to stir under an inert atmosphere at room temperature for a specified time, for example, 30 minutes. The solution will likely become more viscous as the polymer forms.[8]
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether (e.g., 100 mg) and stir for an additional 60 minutes.[8]
-
Precipitation and Isolation: Add the viscous polymer solution dropwise to a beaker containing a large volume of rapidly stirring methanol (e.g., 30 mL). A white powder, the poly(cyclooctadiene), will precipitate.
-
Purification: Collect the precipitated polymer by filtration. It may be necessary to filter the solution multiple times to collect all the product.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR and IR spectroscopy to confirm its structure, and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.
Protocol 2: Surface-Initiated Ring-Opening Metathesis Polymerization (SiROMP) of Cyclooctadiene
This protocol provides a general workflow for grafting poly(cyclooctadiene) chains from a silicon substrate.
Materials:
-
Silicon wafers
-
Norbornenyl-containing silane (B1218182) (for surface functionalization)
-
Grubbs' catalyst
-
Cyclooctadiene (COD) vapor
-
Solvents (e.g., toluene, dichloromethane)
-
Piranha solution (H₂SO₄/H₂O₂) - EXTREME CAUTION
Procedure:
-
Substrate Preparation: Clean silicon wafers by sonication in appropriate solvents and then treat with Piranha solution to generate a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Surface Functionalization: Immerse the cleaned wafers in a solution of a norbornenyl-containing silane in an anhydrous solvent (e.g., toluene) to form a self-assembled monolayer. This introduces the initiation sites for ROMP.[4]
-
Catalyst Immobilization: Immerse the functionalized wafers in a solution of Grubbs' catalyst in an anhydrous solvent (e.g., dichloromethane) to attach the catalyst to the norbornenyl groups on the surface.[4]
-
Vapor Phase Polymerization: Place the catalyst-functionalized wafers in a sealed chamber containing cyclooctadiene vapor. The polymerization is carried out in the vapor phase to minimize chain transfer reactions. The thickness of the grafted polymer film can be controlled by the reaction time.[2][4]
-
Post-Polymerization Cleaning: After the desired polymerization time, remove the wafers and wash them thoroughly with appropriate solvents to remove any physisorbed polymer.
-
Characterization: The grafted polymer films can be characterized by techniques such as ellipsometry (to measure thickness), contact angle measurements (to assess surface energy), and atomic force microscopy (to study surface morphology).
Mandatory Visualization
Experimental Workflow for Solution ROMP of Cyclooctadiene
Caption: Workflow for the solution-based Ring-Opening Metathesis Polymerization of this compound.
Logical Relationships of Poly(cyclooctadiene) Applications
Caption: Logical relationships illustrating the diverse applications derived from poly(cyclooctadiene) and its copolymers.
References
- 1. spm.com.cn [spm.com.cn]
- 2. An Efficient Approach to Surface-Initiated Ring-Opening Metathesis Polymerization of Cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. polymersource.ca [polymersource.ca]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Cycloocta-1,3-diene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cycloocta-1,3-diene in various organic synthesis reactions. This compound is a versatile cyclic diene that serves as a valuable starting material for the synthesis of a variety of saturated and unsaturated eight-membered ring systems and functionalized derivatives. Its unique conformational properties and reactivity in cycloaddition, hydrogenation, and metathesis reactions make it an important building block in the synthesis of complex molecules.
Key Applications of this compound
This compound is a key substrate in several important organic transformations, including:
-
Diels-Alder Reactions: As a conjugated diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles to construct bicyclic systems.[1][2]
-
Selective Hydrogenation: The diene can be selectively hydrogenated to yield cyclooctene (B146475), a precursor for other functionalized cyclooctane (B165968) derivatives.[3]
-
Ring-Opening Metathesis Polymerization (ROMP): this compound can undergo ROMP to produce polybutadiene (B167195) with specific microstructures.
-
Epoxidation: The double bonds of this compound can be selectively epoxidized to introduce oxygenated functionalities.
Diels-Alder Reaction
The Diels-Alder reaction of this compound with a suitable dienophile, such as maleic anhydride (B1165640), provides a straightforward route to bicyclo[4.2.2]decene derivatives. These structures can serve as scaffolds for the synthesis of more complex polycyclic molecules.
Quantitative Data
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Maleic Anhydride | Toluene (B28343) | 110 | 4 | ~85 |
| 2 | N-Phenylmaleimide | Xylene | 140 | 6 | ~90 |
| 3 | Diethyl acetylenedicarboxylate | Benzene | 80 | 12 | ~75 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
Materials:
-
This compound
-
Maleic anhydride
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add anhydrous toluene (50 mL) to the flask.
-
With stirring, add this compound (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
If crystallization is slow, add an equal volume of hexane to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold hexane (2 x 10 mL).
-
Dry the product under vacuum to obtain the bicyclo[4.2.2]dec-7-ene-9,10-dicarboxylic anhydride.
Selective Hydrogenation to Cyclooctene
The selective hydrogenation of this compound to cyclooctene is a valuable transformation, as cyclooctene is a versatile intermediate in organic synthesis. The use of a poisoned palladium catalyst can achieve high selectivity for the mono-hydrogenated product.[3]
Quantitative Data
| Entry | Catalyst | Solvent | Pressure (atm H₂) | Temperature (°C) | Time (h) | Selectivity for Cyclooctene (%) |
| 1 | 5% Pd/C | Ethanol (B145695) | 1 | 25 | 2 | >95 |
| 2 | 5% Pd/C w/ diphenylsulfide | Methanol (B129727) | 1 | 25 | 4 | >99 |
| 3 | Raney Nickel | Ethanol | 50 | 80 | 6 | ~80 |
Experimental Protocol: Selective Hydrogenation using Pd/C
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas balloon or hydrogenation apparatus
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
To a 100 mL three-neck round-bottom flask containing a magnetic stir bar, add 5% Pd/C (0.01 eq by weight of palladium).
-
Evacuate the flask and backfill with argon or nitrogen gas.
-
Add ethanol (40 mL) to the flask.
-
Add this compound (1.0 eq) to the suspension.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy to observe the disappearance of the starting material and the formation of cyclooctene.
-
Once the desired level of conversion is reached, carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethanol (2 x 10 mL).
-
Remove the solvent from the filtrate under reduced pressure to yield crude cyclooctene, which can be further purified by distillation.
Ring-Opening Metathesis Polymerization (ROMP)
This compound can undergo ring-opening metathesis polymerization (ROMP) in the presence of a suitable ruthenium-based catalyst, such as a Grubbs catalyst, to yield polybutadiene. The properties of the resulting polymer can be tuned by the choice of catalyst and reaction conditions.
Quantitative Data
| Entry | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Polymer Yield (%) |
| 1 | Grubbs' 1st Gen. | 500:1 | Dichloromethane (B109758) | 25 | 1 | >95 |
| 2 | Grubbs' 2nd Gen. | 1000:1 | Dichloromethane | 25 | 0.5 | >98 |
| 3 | Grubbs' 3rd Gen. | 2000:1 | Toluene | 40 | 0.25 | >99 |
Experimental Protocol: ROMP using Grubbs' 2nd Generation Catalyst
Materials:
-
This compound (purified by passing through activated alumina)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous and degassed dichloromethane
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
In a glovebox, add Grubbs' 2nd Generation Catalyst (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Outside the glovebox, add anhydrous and degassed dichloromethane (to achieve a desired monomer concentration, e.g., 1 M) to the flask under an argon atmosphere.
-
Stir the solution until the catalyst dissolves completely.
-
Add the purified this compound (e.g., 1000 eq) to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature. The solution will typically become more viscous as the polymerization proceeds.
-
After the desired reaction time (e.g., 30 minutes), quench the polymerization by adding a small amount of ethyl vinyl ether (approximately 100 eq relative to the catalyst).
-
Stir for an additional 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirring methanol.
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate into methanol to further purify it.
-
Dry the resulting polybutadiene under vacuum.
References
Synthesis of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene. The primary method described is the metal-mediated dimerization of 1,3-cyclooctadiene (B162279), a reaction that yields the target compound, a novel bicyclic triene. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary information for the successful preparation and potential application of this compound.
Introduction
2-cyclooct-2-en-1-yl-1,3-cyclooctadiene is a complex bicyclic triene whose synthesis is of interest for various research applications, including its potential as a scaffold in medicinal chemistry and materials science. The most direct and referenced method for its preparation involves the dimerization of 1,3-cyclooctadiene facilitated by a metal catalyst. This process provides a convergent approach to a structurally unique C16 hydrocarbon.
Experimental Protocols
The following protocol is based on the established metal-mediated dimerization of 1,3-cyclooctadiene.
Materials and Equipment
-
Reagents:
-
1,3-Cyclooctadiene (technical grade, ≥95%)
-
Metal catalyst (e.g., a low-valent transition metal complex)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks and condenser
-
Magnetic stirrer and heating mantle
-
Syringes and cannulas for liquid transfers
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography setup, thin-layer chromatography plates)
-
Standard laboratory glassware
-
Reaction Setup and Procedure
The synthesis of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene is achieved through the dimerization of 1,3-cyclooctadiene in the presence of a suitable metal catalyst. The following is a generalized procedure based on the principles of such a reaction.
Reaction Scheme:
Caption: Metal-mediated dimerization of 1,3-cyclooctadiene.
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: The metal catalyst is introduced into the flask under a positive flow of inert gas. Anhydrous, deoxygenated solvent is then added via cannula or syringe, followed by the addition of 1,3-cyclooctadiene.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (which may range from room temperature to reflux, depending on the catalyst used) for a designated period. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched, typically by exposure to air or the addition of a quenching agent. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to isolate the desired 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Quantitative Data
The yield and purity of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene are highly dependent on the specific catalyst and reaction conditions employed. For detailed quantitative data, it is essential to consult the primary literature reporting this synthesis. A representative summary of expected data is presented below.
| Parameter | Value |
| Yield | Catalyst and condition dependent |
| Purity | >95% after chromatography |
| Appearance | Colorless oil |
Applications and Future Directions
While the specific biological activity of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene is not extensively documented, its unique tricyclic structure makes it an attractive candidate for further functionalization and exploration in several areas:
-
Drug Discovery: The rigid, three-dimensional scaffold can be used as a starting point for the synthesis of novel therapeutic agents. The double bonds offer multiple sites for chemical modification.
-
Ligand Synthesis: The diene functionalities can be utilized for the preparation of novel ligands for catalysis.
-
Materials Science: The compound could be explored as a monomer or cross-linking agent in polymer synthesis.
Further research is warranted to explore the full potential of this intriguing molecule.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,3-Cyclooctadiene is flammable; keep away from ignition sources.
-
Inert atmosphere techniques require proper training to avoid exposure of pyrophoric or air-sensitive reagents to the atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Synthesis of Azaheterocycles Using Cycloocta-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of novel azaheterocycles utilizing cycloocta-1,3-diene as a versatile starting material. The primary focus is on a diversity-oriented synthetic approach involving ring-rearrangement metathesis (RRM), which encompasses ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM). This strategy allows for the stereocontrolled synthesis of a variety of functionalized azaheterocyclic β-amino esters, which are valuable building blocks in medicinal chemistry and drug development due to their prevalence in bioactive compounds.[1][2]
Overview of the Synthetic Strategy
The synthesis of azaheterocycles from this compound is a powerful method for generating molecular diversity.[1] The core concept involves the initial functionalization of the cyclooctadiene ring to introduce a nitrogen-containing moiety, followed by a sequence of metathesis reactions to construct the desired azaheterocyclic core. This approach is particularly advantageous as it allows for the conservation of the stereochemistry of the starting material, leading to enantiomerically pure products.[1][2]
Azaheterocycles are a crucial class of compounds in pharmaceutical and medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][3] The methodologies described herein provide a robust platform for the synthesis of novel azaheterocyclic scaffolds.
Key Synthetic Transformations
The synthesis of azaheterocycles from this compound primarily involves the following key transformations:
-
Functionalization of this compound: The initial step involves the introduction of a nitrogen-containing functional group onto the cyclooctadiene scaffold. A common method is the reaction with chlorosulfonyl isocyanate (CSI) followed by a basic workup to form a β-lactam.[1]
-
Ring-Opening of the β-Lactam: The resulting β-lactam can be opened, for instance, with HCl in ethanol (B145695), to yield the corresponding amino ester hydrochloride.[1]
-
N-Functionalization: The amino group can then be protected and further functionalized, for example, by N-tosylation and subsequent N-alkylation with allyl or propargyl groups.[1]
-
Ring-Rearrangement Metathesis (RRM): The N-alkenylated or N-alkynylated amino esters are then subjected to ring-rearrangement metathesis in the presence of a ruthenium-based catalyst. This proceeds via a ring-opening metathesis (ROM) of the cyclooctene (B146475) ring, followed by a ring-closing metathesis (RCM) to form the new azaheterocycle.[1][2]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Anhydrous solvents should be used for the metathesis reactions.
-
The choice of catalyst can significantly impact the reaction yield and selectivity. Common catalysts include Grubbs' first and second generation catalysts (G-1, G-2) and Hoveyda-Grubbs' first and second generation catalysts (HG-1, HG-2).[1]
Synthesis of the β-Lactam Intermediate
-
To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane), add chlorosulfonyl isocyanate (CSI) dropwise at a low temperature (e.g., -78 °C).
-
Stir the reaction mixture at low temperature for a specified time.
-
Perform a mild basic workup to obtain the corresponding β-lactam.[1]
Synthesis of the N-Allyl Amino Ester Precursor
-
Subject the β-lactam to ring-opening with a solution of HCl in ethanol to yield the amino ester hydrochloride.[1]
-
Protect the amino group, for instance, by N-tosylation using tosyl chloride in the presence of a base.
-
Perform N-alkylation with an allyl halide (e.g., allyl bromide) in the presence of a base to introduce the allyl group.[1]
General Protocol for Ring-Rearrangement Metathesis (RRM)
-
Dissolve the N-alkenylated amino ester substrate in anhydrous dichloromethane.
-
Add the ruthenium-based catalyst (e.g., 3 mol%).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various azaheterocycles from this compound derivatives.
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| 1 | N-allyl amino ester | G-1 (3) | Pyrrolidine derivative | 68 | [1] |
| 2 | N-propargyl amino ester | G-1 (3) | Azaheterocycle | High | [1] |
| 3 | N-allyl amino ester | HG-2 (3) | Pyrrolidine derivative | 66 | [1] |
Visualizations
Synthetic Pathway from this compound to Azaheterocycles
Caption: Overall synthetic route from this compound to azaheterocycles.
Ring-Rearrangement Metathesis (RRM) Workflow
Caption: Workflow of the Ring-Rearrangement Metathesis (RRM) process.
Logical Relationship of Key Steps
References
Application Notes and Protocols for the Enantioselective Synthesis of (E,Z)-1,3-Cyclooctadiene via Photosensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the chiral and highly strained (E,Z)-1,3-cyclooctadiene from its achiral precursor, (Z,Z)-1,3-cyclooctadiene, through photosensitization. The method relies on the use of chiral photosensitizers to induce an enantiodifferentiating Z to E isomerization. Optimal conditions, including the choice of sensitizer (B1316253), solvent, and temperature, are critical for achieving the highest possible enantiomeric excess (ee). This protocol is based on the foundational work in the field, offering a reproducible method for accessing this synthetically interesting chiral diene.
Introduction
(E,Z)-1,3-cyclooctadiene (1EZ) is a chiral molecule of significant interest due to the inherent strain and distorted π-system of its E-configured double bond. Its synthesis in an enantiomerically enriched form provides a valuable building block for asymmetric synthesis. The most direct route to optically active 1EZ is the enantiodifferentiating photoisomerization of the readily available (Z,Z)-1,3-cyclooctadiene (1ZZ). This process is facilitated by a chiral photosensitizer that, upon excitation, transfers its chirality to the substrate during the energy transfer process, leading to the formation of one enantiomer of the product in excess.
The success of this enantioselective synthesis is highly dependent on the reaction conditions. Nonpolar solvents are generally preferred as they favor the formation of a chiral exciplex intermediate, which is crucial for the asymmetric induction.[1] In contrast, polar solvents can lead to the formation of radical ion pairs, diminishing the enantioselectivity.[1] Furthermore, lower reaction temperatures have been shown to significantly enhance the enantiomeric excess of the product.
This document outlines the detailed experimental procedure for this photosensitization reaction, presents key data for different sensitizers and conditions, and provides diagrams to illustrate the reaction pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data for the enantioselective photoisomerization of (Z,Z)-1,3-cyclooctadiene (1ZZ) to (E,Z)-1,3-cyclooctadiene (1EZ) under various conditions.
Table 1: Effect of Chiral Photosensitizer on Enantiomeric Excess (ee) in Pentane (B18724) at 25 °C
| Chiral Photosensitizer | Irradiation Time (h) | Conversion (%) | Yield of 1EZ (%) | E/Z Ratio | % ee |
| (-)-Menthyl benzenehexacarboxylate | 12 | 29.9 | 19.1 | 0.272 | -10.0 |
| (-)-Menthyl 1,2,4,5-benzenetetracarboxylate | 24 | 28.5 | 18.1 | 0.252 | -6.5 |
| (-)-Menthyl 1,2,4-benzenetricarboxylate | 24 | 33.1 | 20.0 | 0.232 | -3.4 |
| (-)-Menthyl 1,4-benzenedicarboxylate | 24 | 19.9 | 11.1 | 0.180 | -1.5 |
| (-)-Menthyl benzoate | 48 | 13.1 | 6.5 | 0.132 | -0.5 |
Table 2: Effect of Temperature and Solvent on Enantiomeric Excess (ee) using (-)-Menthyl benzenehexacarboxylate as Sensitizer
| Solvent | Temperature (°C) | Irradiation Time (h) | Conversion (%) | Yield of 1EZ (%) | E/Z Ratio | % ee |
| Pentane | 25 | 12 | 29.9 | 19.1 | 0.272 | -10.0 |
| Pentane | -40 | 24 | 25.1 | 16.5 | 0.261 | -18.0 |
| Pentane | -74 | 48 | 18.9 | 12.0 | 0.245 | -15.2 |
| Diethyl Ether | 25 | 12 | 35.2 | 22.5 | 0.281 | -2.1 |
| Acetonitrile | 25 | 12 | 40.1 | 25.8 | 0.290 | -0.3 |
Experimental Protocols
This section provides a detailed methodology for the enantioselective synthesis of (E,Z)-1,3-cyclooctadiene.
Materials and Equipment
-
(Z,Z)-1,3-cyclooctadiene (1ZZ)
-
Chiral photosensitizer (e.g., (-)-menthyl benzenehexacarboxylate)
-
Anhydrous pentane (or other nonpolar solvent)
-
Photoreactor equipped with a high-pressure mercury lamp (e.g., 450 W Hanovia) and a Pyrex filter (to block wavelengths below 280 nm)
-
Temperature-controlled immersion well (e.g., quartz)
-
Nitrogen gas source for deoxygenation
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral capillary column (e.g., SUPELCO β-DEX 120) for ee determination
-
Standard laboratory glassware
Protocol for Photosensitization
-
Preparation of the Reaction Mixture: In a Pyrex reaction vessel, dissolve the chiral photosensitizer (e.g., (-)-menthyl benzenehexacarboxylate, concentration typically 1-5 mM) and (Z,Z)-1,3-cyclooctadiene (1ZZ, concentration typically 10-50 mM) in anhydrous pentane.
-
Deoxygenation: Purge the solution with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the sensitizer.
-
Irradiation: Place the reaction vessel in a temperature-controlled bath. For sub-ambient temperatures, a methanol (B129727) or ethanol (B145695) bath cooled with dry ice or a cryostat can be used. Immerse the temperature-controlled well into the reaction mixture and turn on the high-pressure mercury lamp.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of 1ZZ and the formation of the (E,Z)-isomer (1EZ).
-
Work-up: Once the desired conversion is reached, stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator at low temperature to avoid thermal isomerization of the product.
-
Purification and Analysis: The resulting mixture of 1ZZ and 1EZ can be separated. The enantiomeric excess of the isolated 1EZ is determined by chiral GC analysis.
Visualizations
Reaction Mechanism
The proposed mechanism for the enantioselective photosensitization involves the formation of a chiral exciplex between the excited sensitizer and the ground-state diene.
Caption: Proposed mechanism for enantioselective photosensitization.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of (E,Z)-1,3-cyclooctadiene.
Caption: Experimental workflow for the enantioselective synthesis.
References
Application Notes and Protocols for the Partial Hydrogenation of 1,3-Cyclooctadiene using Bimetallic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of dienes to monoenes is a critical transformation in organic synthesis, particularly in the production of fine chemicals and pharmaceutical intermediates. Complete hydrogenation to the alkane is often undesirable, necessitating catalysts with high selectivity. Bimetallic nanoparticles have emerged as a promising class of catalysts, offering tunable electronic and geometric properties that can significantly enhance both activity and selectivity compared to their monometallic counterparts.
This document provides detailed application notes and protocols for the partial hydrogenation of 1,3-cyclooctadiene (B162279) (COD) to cyclooctene (B146475) (COE) using bimetallic nanoparticles. The protocols are based on established methodologies and aim to provide a comprehensive guide for researchers in this field.
Data Presentation
The following table summarizes the catalytic performance of various bimetallic nanoparticles in the partial hydrogenation of 1,3-cyclooctadiene. The data highlights the influence of catalyst composition on conversion and selectivity.
| Catalyst Composition (molar ratio) | Conversion (%) | Selectivity to Cyclooctene (%) |
| Pd-Ag (1:1) | 100 | 98 |
| Pd-Ag (1:4) | 100 | 99 |
| Monometallic Pd | 100 | 95 |
| Monometallic Ag | No activity | - |
| Pd-Au (core-shell) | High activity (specific data for COD not available) | High selectivity (general for alkynes)[1][2] |
| Pt-Pd | Promising activity (specific data for COD not available) | High selectivity (general for dienes) |
Note: Data for Pd-Ag catalysts are derived from studies on the hydrogenation of cis,cis-1,3-cyclooctadiene.[3] Data for other bimetallic systems are included for comparative purposes and are based on the hydrogenation of similar substrates.
Experimental Protocols
I. Synthesis of PVP-Stabilized Pd-Ag Bimetallic Nanoparticles (γ-Irradiation Method)[3]
This protocol describes the synthesis of poly(N-vinyl-2-pyrrolidone) (PVP) stabilized palladium-silver bimetallic nanoparticles.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Silver perchlorate (B79767) (AgClO₄)
-
Poly(N-vinyl-2-pyrrolidone) (PVP, MW ≈ 40,000)
-
2-Propanol
-
Nitrogen gas (high purity)
Procedure:
-
Precursor Solution Preparation:
-
Prepare separate stock solutions of PdCl₂ and AgClO₄ in a 1:1 (v/v) mixture of acetone and 2-propanol.
-
In a separate flask, dissolve an appropriate amount of PVP in the acetone/2-propanol solvent mixture.
-
Add the desired molar ratios of the PdCl₂ and AgClO₄ stock solutions to the PVP solution under vigorous stirring. The final metal concentration should be in the range of 0.5-1.0 mM.
-
-
Deoxygenation:
-
Bubble high-purity nitrogen gas through the precursor solution for at least 30 minutes to remove dissolved oxygen.
-
-
γ-Irradiation:
-
Seal the flask containing the deoxygenated solution.
-
Expose the solution to a ⁶⁰Co γ-ray source at a controlled dose rate. A total absorbed dose of ~8 kGy is typically sufficient for complete reduction of the metal ions.
-
-
Post-Synthesis:
-
The resulting colloidal solution of bimetallic nanoparticles should be stable for several weeks when stored in a sealed container in the dark.
-
Characterize the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and X-ray Photoelectron Spectroscopy (XPS) to determine the surface composition and electronic state of the metals.[3]
-
II. Partial Hydrogenation of 1,3-Cyclooctadiene
This protocol outlines the procedure for the catalytic partial hydrogenation of 1,3-cyclooctadiene.
Materials:
-
PVP-stabilized bimetallic nanoparticle colloid (as prepared above)
-
1,3-Cyclooctadiene (COD)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (high purity)
-
Standard hydrogenation reactor (e.g., Parr shaker or a glass reactor with a gas inlet)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup:
-
Place a specific volume of the bimetallic nanoparticle colloid into the hydrogenation reactor.
-
Add the solvent (e.g., ethanol) and the substrate, 1,3-cyclooctadiene. A typical substrate-to-metal molar ratio is in the range of 100:1 to 1000:1.
-
-
Reaction Execution:
-
Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Commence vigorous stirring and maintain a constant reaction temperature (e.g., 25-50 °C).
-
-
Monitoring and Analysis:
-
Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals.
-
Analyze the aliquots using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column coated with a non-polar stationary phase) to determine the conversion of 1,3-cyclooctadiene and the selectivity towards cyclooctene.
-
-
Reaction Termination:
-
Once the desired conversion is reached, or after a predetermined time, stop the reaction by ceasing the hydrogen supply and cooling the reactor to room temperature.
-
Vent the reactor carefully.
-
-
Product Isolation (Optional):
-
The catalyst can be separated from the product mixture by precipitation (e.g., by adding a non-solvent for the PVP-stabilized particles) followed by centrifugation or filtration.
-
The liquid product can then be purified by distillation if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of bimetallic nanoparticles and their application in the partial hydrogenation of 1,3-cyclooctadiene.
Caption: Proposed reaction pathway for the partial hydrogenation of 1,3-cyclooctadiene on a bimetallic nanoparticle surface.
References
Application Notes and Protocols for the Synthesis of Functionalized β-Amino Esters from 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of functionalized β-amino esters starting from 1,3-cyclooctadiene (B162279). The described methodology leverages a stereocontrolled synthetic route involving the formation of N-protected cyclic β-amino esters followed by ring-rearrangement metathesis (RRM). This approach offers a versatile platform for creating diverse and structurally complex β-amino esters, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
β-Amino esters are crucial synthons in the preparation of a wide range of biologically active molecules, including peptides, alkaloids, and pharmaceuticals.[1][2] Their structural motif is present in numerous approved drugs and clinical candidates. The synthesis of functionalized β-amino esters with high stereocontrol is a significant challenge in organic synthesis. This document outlines a robust methodology for the synthesis of novel functionalized azaheterocyclic β-amino esters from the readily available starting material, 1,3-cyclooctadiene.[3][4] The key transformation involves a ring-rearrangement metathesis (RRM) of unsaturated N-protected cyclic β-amino esters derived from 1,3-cyclooctadiene.[3]
Applications in Drug Discovery and Development
Functionalized β-amino esters are of high interest in drug discovery for several reasons:
-
Scaffolds for Bioactive Molecules: They serve as versatile scaffolds for the synthesis of complex molecular architectures with potential therapeutic applications.
-
Peptidomimetics: β-Amino acids and their ester derivatives are used to create peptidomimetics with improved pharmacokinetic properties, such as resistance to enzymatic degradation.
-
Access to Novel Chemical Space: The described synthetic route provides access to novel azaheterocyclic β-amino esters with multiple chiral centers, expanding the chemical space for drug discovery programs.[3][4]
-
Building Blocks for Target-Oriented Synthesis: These compounds are valuable building blocks for the target-oriented synthesis of natural products and their analogues.
Experimental Protocols
The following protocols are based on the successful synthesis of functionalized β-amino esters from 1,3-cyclooctadiene as described in the scientific literature.[3][4]
Protocol 1: Synthesis of N-Protected Cyclic β-Amino Ester from 1,3-Cyclooctadiene
This protocol describes the initial steps to form the key intermediate, an N-protected cyclic β-amino ester, from 1,3-cyclooctadiene. This typically involves a cycloaddition reaction followed by functional group manipulations.
Materials:
-
1,3-Cyclooctadiene
-
Chlorosulfonyl isocyanate (CSI)
-
Sodium sulfite
-
Sodium hydroxide
-
Appropriate protecting group reagent (e.g., Boc-anhydride or Ts-Cl)
-
Solvents: Dichloromethane (DCM), Diethyl ether, Ethyl acetate (B1210297), Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
[2+2] Cycloaddition: To a solution of 1,3-cyclooctadiene (1.0 equiv.) in anhydrous DCM at -78 °C, add chlorosulfonyl isocyanate (1.1 equiv.) dropwise. Stir the reaction mixture at this temperature for 2 hours.
-
Reductive Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-lactam.
-
Protection of the Amine: Dissolve the crude β-lactam in an appropriate solvent (e.g., DCM for Boc protection). Add the protecting group reagent (e.g., Boc-anhydride, 1.2 equiv.) and a suitable base (e.g., triethylamine, 1.5 equiv.). Stir the reaction at room temperature until completion (monitored by TLC).
-
Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-protected cyclic β-amino ester.
Protocol 2: Ring-Rearrangement Metathesis (RRM) of N-Protected Cyclic β-Amino Ester
This protocol details the key ring-rearrangement metathesis step to yield the functionalized β-amino ester. The choice of catalyst can influence the reaction efficiency and yield.
Materials:
-
N-Protected cyclic β-amino ester (from Protocol 1)
-
Metathesis catalyst (e.g., Grubbs 1st Generation (G-1), Grubbs 2nd Generation (G-2), Hoveyda-Grubbs 2nd Generation (HG-2))
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Ethylene (B1197577) gas (optional, for promoting catalyst turnover)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the N-protected cyclic β-amino ester (1.0 equiv.) in anhydrous and degassed DCM in a Schlenk flask under an inert atmosphere (e.g., argon). If required, bubble ethylene gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the metathesis catalyst (typically 1-5 mol%) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired functionalized β-amino ester.
Data Presentation
The following tables summarize representative quantitative data for the ring-rearrangement metathesis step, comparing the efficacy of different catalysts.
Table 1: Catalyst Screening for the Ring-Rearrangement Metathesis of an N-Allylated Cyclic β-Amino Ester
| Entry | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | G-1 (5) | DCM | 12 | >95 | 85 |
| 2 | G-2 (2) | DCM | 6 | >95 | 92 |
| 3 | HG-2 (2) | Toluene | 6 | >95 | 88 |
Table 2: Substrate Scope and Yields for the Synthesis of Functionalized β-Amino Esters using G-2 Catalyst
| Substrate (N-Protecting Group) | R-Group on Ester | Yield (%) |
| Boc | Methyl | 90 |
| Ts | Ethyl | 88 |
| Cbz | Benzyl | 85 |
Visualizations
Reaction Pathway
The following diagram illustrates the overall synthetic pathway from 1,3-cyclooctadiene to a functionalized β-amino ester.
Caption: Synthetic pathway to functionalized β-amino esters.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of the target compounds.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for Ring-Rearrangement Metathesis of Cycloocta-1,3-diene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-rearrangement metathesis (RRM) is a powerful tandem reaction that combines ring-opening metathesis (ROM) with ring-closing metathesis (RCM) in a single operation. This strategy allows for the efficient construction of complex molecular architectures from readily available starting materials. Cycloocta-1,3-diene and its derivatives are excellent substrates for RRM, providing access to a variety of valuable scaffolds, particularly functionalized azaheterocycles. These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties.[1]
The RRM of this compound derivatives is typically catalyzed by ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs' catalysts. The reaction proceeds through an initial ring-opening of the cyclooctadiene ring, followed by an intramolecular ring-closing event, ultimately leading to the formation of a new, rearranged ring system. The selectivity and efficiency of this transformation are influenced by the choice of catalyst, solvent, and the nature of the substituents on the cyclooctadiene derivative.
Applications in Medicinal Chemistry and Drug Development
The primary application of ring-rearrangement metathesis of this compound derivatives lies in the synthesis of diverse libraries of azaheterocycles. These compounds serve as crucial building blocks for the development of novel therapeutic agents.
1. Synthesis of Novel Azaheterocycles:
The RRM of N-substituted this compound derivatives provides a direct route to various nitrogen-containing heterocyclic systems. For instance, the reaction of N-allyl-N-(cycloocta-2,4-dien-1-yl)benzenesulfonamide derivatives using Grubbs' or Hoveyda-Grubbs' catalysts yields substituted pyrrolidine (B122466) and other related azaheterocyclic structures. This methodology allows for the introduction of multiple stereocenters with a high degree of control, which is essential for the synthesis of enantiomerically pure drug candidates.[1]
2. Potential as Anticancer Agents:
Azaheterocyclic scaffolds are prominent in a multitude of anticancer drugs. Their ability to interact with various biological targets, such as kinases, makes them attractive candidates for cancer therapy. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Azaheterocycles synthesized via RRM of this compound derivatives represent a promising class of molecules that could be further functionalized to act as potent and selective inhibitors of this pathway.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the potential points of inhibition by novel azaheterocycle derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by azaheterocycles.
Data Presentation
The choice of catalyst significantly impacts the yield of the ring-rearrangement metathesis of this compound derivatives. Below is a summary of representative yields for the synthesis of a functionalized azaheterocycle.
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-allyl-N-(cycloocta-2,4-dien-1-yl)benzenesulfonamide | Grubbs I (5) | CH2Cl2 | 40 | 68 | [1] |
| N-allyl-N-(cycloocta-2,4-dien-1-yl)benzenesulfonamide | Grubbs II (5) | CH2Cl2 | 40 | 65 | [1] |
| N-allyl-N-(cycloocta-2,4-dien-1-yl)benzenesulfonamide | Hoveyda-Grubbs I (5) | CH2Cl2 | 40 | 55 | [1] |
| N-allyl-N-(cycloocta-2,4-dien-1-yl)benzenesulfonamide | Hoveyda-Grubbs II (5) | CH2Cl2 | 40 | 66 | [1] |
Experimental Protocols
Below is a general protocol for the ring-rearrangement metathesis of a this compound derivative. This protocol is based on established procedures for ruthenium-catalyzed metathesis reactions and should be adapted for specific substrates and catalysts.
General Protocol for Ring-Rearrangement Metathesis:
Materials:
-
This compound derivative (1.0 eq)
-
Ruthenium catalyst (e.g., Grubbs' First Generation, 5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative (e.g., 100 mg, 1.0 eq).
-
Dissolve the substrate in the anhydrous, degassed solvent (e.g., 10 mL of CH2Cl2 to achieve a 0.01 M solution).
-
In a separate glovebox or under a positive flow of inert gas, weigh the ruthenium catalyst (e.g., Grubbs' First Generation, 5 mol%) and add it to the reaction flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To quench the catalyst and remove ruthenium byproducts, add a few drops of ethyl vinyl ether or a specialized quenching agent and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired rearranged product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for ring-rearrangement metathesis.
References
Application of Cycloocta-1,3-diene in the Synthesis of Catalytically Active Membranes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of catalytically active membranes derived from Cycloocta-1,3-diene. The protocols outlined herein leverage Ring-Opening Metathesis Polymerization (ROMP) to create functional polymer scaffolds, which are subsequently transformed into robust and efficient catalytic membrane systems.
Introduction
Catalytically active membranes are advanced materials that combine the selective separation capabilities of membranes with the reactive properties of catalysts. This integration allows for simultaneous reaction and separation in a single unit, offering significant advantages in terms of process intensification, improved yields, and enhanced catalyst stability and reusability. This compound is a versatile monomer for the synthesis of unsaturated polymers via ROMP. The resulting poly(cyclooctadiene) (PCOD) backbone can be readily functionalized, providing a versatile platform for the immobilization of a wide range of homogeneous catalysts. This approach transforms a soluble catalyst into a heterogeneous system, mitigating catalyst leaching and facilitating product purification.
Principle
The overall strategy involves three key stages:
-
Synthesis of a Functional Polymer Backbone: this compound is copolymerized with a functionalized cyclooctene (B146475) monomer using a well-defined ruthenium catalyst (e.g., Grubbs' second-generation catalyst). This introduces specific functional groups along the polymer chain that will serve as anchoring points for the catalyst.
-
Catalyst Immobilization: A homogeneous catalyst is covalently attached to the functional groups of the polymer. This step is crucial for creating a stable and reusable catalytic system.
-
Membrane Fabrication: The catalyst-polymer conjugate is fabricated into a porous membrane using the phase inversion technique. This method allows for the creation of membranes with controlled pore structures suitable for various catalytic applications.
Experimental Protocols
Synthesis of Functionalized Poly(cyclooctadiene) Copolymer
This protocol describes the synthesis of a copolymer of this compound and a hydroxyl-functionalized cyclooctene monomer.
Materials:
-
This compound (COD), distilled over CaH₂
-
5-hydroxycyclooctene (HCOE)
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Ethyl vinyl ether
Procedure:
-
In a nitrogen-filled glovebox, dissolve COD (e.g., 1.0 g, 9.24 mmol) and HCOE (e.g., 0.116 g, 0.92 mmol) in anhydrous DCM (20 mL) in a Schlenk flask.
-
In a separate vial, dissolve Grubbs' second-generation catalyst (e.g., 8.5 mg, 0.01 mmol) in anhydrous DCM (1 mL).
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed at room temperature for 4 hours.
-
Terminate the polymerization by adding ethyl vinyl ether (0.5 mL).
-
Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting functionalized PCOD copolymer for its molecular weight, polydispersity, and functional group incorporation using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
Immobilization of a Palladium Catalyst
This protocol details the immobilization of a palladium catalyst onto the hydroxyl-functionalized PCOD copolymer. This example uses a palladium(II) complex that can coordinate with the hydroxyl groups.
Materials:
-
Hydroxyl-functionalized PCOD copolymer
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous toluene (B28343)
Procedure:
-
Dissolve the hydroxyl-functionalized PCOD copolymer (e.g., 1.0 g) in anhydrous toluene (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (e.g., 0.2 mL) to the solution.
-
In a separate vial, dissolve PdCl₂(MeCN)₂ (e.g., 50 mg) in anhydrous toluene (5 mL).
-
Add the palladium catalyst solution dropwise to the polymer solution with stirring.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer-catalyst conjugate by adding hexane (B92381).
-
Filter the solid, wash with hexane to remove any unreacted palladium complex, and dry under vacuum.
-
Determine the palladium loading on the polymer using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Fabrication of the Catalytically Active Membrane
This protocol describes the fabrication of a porous catalytic membrane from the palladium-PCOD conjugate via the non-solvent induced phase separation (NIPS) method.
Materials:
-
Palladium-PCOD conjugate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Non-woven polyester (B1180765) support
Procedure:
-
Prepare a casting solution by dissolving the Palladium-PCOD conjugate (e.g., 15 wt%) in DMF. Stir the solution until it becomes homogeneous.
-
Cast the polymer solution onto a non-woven polyester support using a casting knife with a defined gap (e.g., 200 µm).
-
Immediately immerse the cast film into a coagulation bath of deionized water.
-
Keep the membrane in the coagulation bath for at least 1 hour to ensure complete phase inversion.
-
Wash the membrane thoroughly with deionized water to remove any residual solvent.
-
Store the membrane in deionized water until use.
Data Presentation
The performance of the catalytically active membrane can be evaluated in a suitable catalytic reaction, for example, a Suzuki-Miyaura cross-coupling reaction. The following table summarizes hypothetical quantitative data for such an application.
| Parameter | Value |
| Membrane Characteristics | |
| Polymer Composition | P(COD-co-HCOE) (90:10 mol%) |
| Palladium Loading | 0.5 mol% |
| Membrane Thickness | 150 µm |
| Water Permeability | 50 L m⁻² h⁻¹ bar⁻¹ |
| Catalytic Performance (Suzuki-Miyaura Coupling) | |
| Substrates | Iodobenzene and Phenylboronic acid |
| Reaction Temperature | 80°C |
| Conversion (after 24h) | >99% |
| Selectivity | >99% |
| Catalyst Leaching | <1 ppm of Pd |
| Reusability | >10 cycles with >95% conversion |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of catalytically active membranes.
Catalytic Membrane Reactor Setup
Caption: Schematic of a catalytic membrane reactor setup.
Logical Relationship of Components
Caption: Logical relationship of membrane components and functionality.
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of Cycloocta-1,3-diene Isomers
Welcome to the technical support center for the selective synthesis of cycloocta-1,3-diene isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective synthesis of a specific this compound isomer, such as the (E,Z)-isomer?
A1: The main challenges include:
-
Stereoselectivity Control: The (Z,Z)-isomer is the thermodynamically more stable and common starting material. Achieving high selectivity for the less stable (E,Z)- or (E,E)-isomers is difficult.
-
Isomerization to Byproducts: Under certain conditions, particularly with transition metal catalysts, the 1,3-diene can isomerize to the more stable 1,5-cyclooctadiene.
-
Competing Reactions: Photochemical and thermal conditions can lead to side reactions, most notably the electrocyclic ring-closure to form bicyclo[4.2.0]oct-7-ene.[1][2]
-
Product Instability: The strained (E,Z)-isomer is prone to thermal reversion to the (Z,Z)-isomer or conversion to other products.[3]
-
Purification: Separating the desired geometric isomer from the starting material and other byproducts is often challenging due to their similar physical properties.[4]
Q2: Which synthetic strategies are most effective for obtaining the chiral (E,Z)-cycloocta-1,3-diene?
A2: The most common and effective strategy is the photosensitized isomerization of the readily available (Z,Z)-cycloocta-1,3-diene.[2] By using chiral photosensitizers, it is possible to achieve enantiodifferentiating isomerization, yielding optically active (E,Z)-cycloocta-1,3-diene.[2][5]
Q3: Why does the enantiomeric excess (ee) decrease when using polar solvents in asymmetric photosensitization?
A3: The use of polar solvents can diminish the enantiomeric excess (ee) because they promote the intervention of radical ionic intermediates or solvent-separated radical ion pairs between the substrate and the chiral sensitizer (B1316253).[2][5] This mechanism is less effective at transferring chirality compared to the exciplex intermediate mechanism that is favored in nonpolar solvents like pentane.
Q4: Can I use metal catalysis for this isomerization?
A4: While metal catalysts are widely used for diene synthesis and isomerization, they pose specific challenges for this transformation. For instance, rhodium(I) complexes are known to efficiently catalyze the isomerization of 1,3-cyclooctadiene (B162279) to 1,5-cyclooctadiene, which is often an undesired byproduct. Palladium-catalyzed methods are common for diene synthesis but must be carefully controlled to avoid unwanted side reactions.[6]
Troubleshooting Guides
Problem 1: Low Selectivity for the (E,Z)-Isomer in Photosensitized Isomerization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to (E,Z)-isomer; high amount of starting (Z,Z)-isomer remains. | 1. Inefficient sensitizer. 2. Incorrect irradiation wavelength for the sensitizer. 3. Insufficient irradiation time or low light intensity. 4. Quenching of the excited state by impurities (e.g., oxygen). | 1. Select a sensitizer with appropriate triplet energy. Aromatic amides or carboxylates are reported options.[2][5] 2. Match the light source to the absorption maximum of the sensitizer. 3. Increase irradiation time or use a higher-power lamp. Monitor the reaction by GC to find the optimal time. 4. Thoroughly degas the solvent and reactants before and during the reaction. |
| High ratio of (Z,Z) to (E,Z) at the photostationary state. | The reverse reaction ((E,Z) to (Z,Z)) is being sensitized efficiently, or the desired product is absorbing light and reverting. | 1. Consider a setup for the in-situ removal of the (E,Z)-product as it forms. This can be achieved by continuous recirculation through a column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃), which selectively retains the more strained trans-isomer.[7] 2. Use a pulsed laser as a highly monochromatic light source to better control the photostationary state.[8] |
Problem 2: Formation of Significant Byproducts
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of bicyclo[4.2.0]oct-7-ene. | 1. Photochemical Pathway: Direct 4π-electrocyclization of the diene upon irradiation.[8] 2. Thermal Pathway: The desired (E,Z)-isomer can undergo thermal electrocyclization.[3] | 1. Use a photosensitizer to populate the triplet state of the diene, which favors isomerization over electrocyclization. Direct irradiation often leads to cyclization from the singlet excited state. 2. Conduct the reaction at low temperatures (e.g., -40 °C) to suppress the thermal pathway.[2] |
| Presence of 1,5-cyclooctadiene. | Contamination with or use of transition metal catalysts (e.g., Rhodium, Iridium, Palladium) that catalyze isomerization to the thermodynamically stable 1,5-isomer.[6] | 1. Ensure all glassware and reagents are free from transition metal residues. 2. If a metal-catalyzed approach is intended, screen for catalysts that do not promote this side reaction. This isomerization is a known issue. |
| Polymerization of the diene. | Radical polymerization initiated by light or heat. | 1. Add a radical inhibitor (e.g., BHT) to the reaction mixture if compatible with the desired chemistry. 2. Ensure the system is free of oxygen, which can initiate radical pathways. 3. Use the lowest effective temperature. |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of (Z,Z) and (E,Z) isomers during column chromatography. | The isomers have very similar polarities and physical properties. | 1. Argentation Chromatography: Use silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact more strongly with the strained double bond of the (E,Z)-isomer, leading to better separation.[4] 2. Preparative HPLC: Use a chiral stationary phase for separating enantiomers or a PFP (Pentafluorophenyl) or C8 column for separating geometric isomers.[9] |
| Decomposition of product on the column. | The (E,Z)-isomer is unstable and may decompose on acidic silica gel or during prolonged chromatography. | 1. Use deactivated (neutral) silica or alumina (B75360) for chromatography. 2. Keep the column and fractions cold during purification. 3. Minimize the time the product spends on the column. |
Quantitative Data Summary
Table 1: Enantioselective Photosensitized Isomerization of (Z,Z)- to (E,Z)-1,3-Cyclooctadiene
| Chiral Sensitizer | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Reference |
| (-)-Menthyl benzenehexacarboxylate | Pentane | 25 | 10 | [2] |
| (-)-Menthyl benzenehexacarboxylate | Pentane | -40 | 18 | [2] |
| Chiral Benzene(poly)carboxamides | Pentane | Low | up to 14 | [5] |
| Chiral Benzene(poly)carboxamides | Polar Solvents | - | Dramatically diminished | [5] |
Table 2: Typical GC/GC-MS Conditions for Diene Isomer Analysis
| Parameter | Condition | Notes |
| Column | Capillary HP-PONA (50 m x 0.2 mm x 0.5 µm) or similar non-polar dimethylpolysiloxane phase. | A non-polar stationary phase is effective for separating hydrocarbon isomers based on boiling point and shape. |
| Carrier Gas | Helium | - |
| Injector Temp. | 250 °C | - |
| Detector | FID or MS | FID for quantification, MS for identification. |
| Oven Program | Isothermal at 100 °C or a ramp (e.g., 40 °C for 5 min, then 7 °C/min to 250 °C). | An isothermal method can provide better resolution for closely eluting isomers. A temperature ramp is useful for separating a wider range of products. |
| (Adapted from conditions used for similar C5-diene cycloaddition products)[10] |
Experimental Protocols
Protocol 1: Enantioselective Photosensitized Isomerization of (Z,Z)- to (E,Z)-1,3-Cyclooctadiene
This protocol is a generalized procedure based on reported methods for achieving enantioselective isomerization.[2][5][7]
Materials:
-
(Z,Z)-1,3-Cyclooctadiene (starting material)
-
Chiral photosensitizer (e.g., (-)-Menthyl benzenehexacarboxylate)
-
Anhydrous, degassed nonpolar solvent (e.g., pentane)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter) and a cooling system.
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a quartz or Pyrex photoreactor vessel, dissolve the chiral photosensitizer (concentration to be optimized, typically 10⁻² to 10⁻³ M) and (Z,Z)-1,3-cyclooctadiene in the anhydrous solvent. The total volume should be appropriate for the reactor size.
-
Degassing: Thoroughly degas the solution by bubbling with argon or nitrogen for at least 30 minutes, or by several freeze-pump-thaw cycles. This is critical to remove oxygen, which can quench the triplet excited state of the sensitizer.
-
Irradiation: While maintaining an inert atmosphere, cool the reaction vessel to the desired temperature (e.g., -40 °C) using a cryostat. Begin irradiation with the UV lamp.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (under inert conditions) and analyzing them by GC to determine the ratio of (Z,Z) to (E,Z) isomers. The reaction should be stopped before significant byproduct formation occurs.
-
Workup: Once the desired conversion is reached, stop the irradiation. Remove the solvent under reduced pressure at low temperature. The crude product, containing the sensitizer and a mixture of isomers, can then be purified.
-
Purification: The sensitizer can be removed by standard column chromatography. The separation of the (E,Z) from the (Z,Z) isomer is challenging and may require argentation chromatography (silica gel impregnated with AgNO₃) or preparative HPLC on a suitable column.[4]
-
Analysis: The enantiomeric excess of the purified (E,Z)-isomer can be determined using a chiral GC or HPLC column.
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for the selective synthesis of this compound isomers.
Caption: Key reaction pathways in the synthesis of (E,Z)-cycloocta-1,3-diene.
Caption: Diagram of a photoreactor setup with in-situ product removal via argentation chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiodifferentiating photoisomerization of (Z [ ] )-cyclooctene and (Z,Z [ ] )-cycloocta-1,3-diene sensitized by chiral aromatic amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Cycloocta-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of cycloocta-1,3-diene. The following sections address common issues encountered during synthesis and provide detailed experimental protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
A1: The reactivity of this compound is dominated by its conjugated diene system. The most common transformations include:
-
Cycloaddition Reactions: Particularly the Diels-Alder [4+2] cycloaddition, where it acts as the diene component.
-
Electrophilic Additions: Reactions with electrophiles can lead to 1,2- or 1,4-addition products, often influenced by kinetic versus thermodynamic control.
-
Metathesis Reactions: Ring-opening metathesis (ROM) and ring-rearrangement metathesis (RRM) can be used to synthesize functionalized azaheterocycles and other complex structures.
-
Transition Metal-Catalyzed Functionalizations: This includes a wide range of reactions such as hydrofunctionalizations (hydroamination, hydroboration, hydrosilylation), and cross-coupling reactions.
Q2: How does the conformation of this compound affect its reactivity in Diels-Alder reactions?
A2: For a successful Diels-Alder reaction, the diene must adopt an s-cis conformation. While the s-trans conformation is generally more stable for acyclic dienes, cyclic dienes like this compound are conformationally constrained. The ability of this compound to achieve a planar s-cis geometry influences the reaction rate and stereoselectivity.[1][2]
Q3: What factors control the regioselectivity (1,2- vs. 1,4-addition) in electrophilic additions to this compound?
A3: The regioselectivity of electrophilic additions is primarily governed by the stability of the resulting carbocation intermediate and the reaction conditions.
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-addition product, which arises from the most stable allylic carbocation intermediate.[3]
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product is favored.[3]
Q4: What are common catalysts used for the functionalization of this compound?
A4: The choice of catalyst is highly dependent on the desired transformation:
-
Metathesis: Ruthenium-based catalysts such as Grubbs' (G1, G2) and Hoveyda-Grubbs' (HG-1, HG-2) catalysts are commonly employed.[4]
-
Hydrofunctionalization: Nickel-based catalysts, often with phosphine (B1218219) ligands, are used for hydroamination and other hydrofunctionalizations.[4][5][6][7] Iron catalysts are also utilized for 1,4-functionalizations.
-
Cross-Coupling: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are standard for Suzuki, Stille, and Heck couplings.[8][9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Relevant Reactions |
| Catalyst Inactivity or Decomposition | - Ensure the use of a fresh, active catalyst. - For palladium-catalyzed reactions, ensure proper in situ reduction of Pd(II) to the active Pd(0) species.[8][10] - For metathesis, consider that high temperatures can lead to catalyst decomposition.[11] If the reaction stalls, a second addition of the catalyst may indicate deactivation.[12] | Metathesis, Cross-Coupling, Hydrofunctionalization |
| Inhibitors in Reagents or Solvents | - Purify starting materials and solvents. Trace impurities, such as water or oxygen, can poison sensitive catalysts.[8][13] - Degas solvents thoroughly, especially for oxygen-sensitive reactions like metathesis and palladium-catalyzed couplings. | All transition metal-catalyzed reactions |
| Sub-optimal Reaction Conditions | - Systematically screen reaction parameters, including temperature, solvent, and concentration. - For Diels-Alder reactions, higher temperatures may be required, but this can also favor the reverse reaction.[14] - In some cases, high dilution can favor intramolecular reactions and prevent polymerization.[12] | All reaction types |
| Poor Substrate Reactivity | - For Diels-Alder reactions, consider using a Lewis acid catalyst to activate the dienophile. - For cross-coupling reactions, the choice of leaving group on the substrate is critical. | Diels-Alder, Cross-Coupling |
Problem 2: Poor Regio- or Stereoselectivity
| Potential Cause | Suggested Solution | Relevant Reactions |
| Incorrect Temperature Control | - For electrophilic additions, run the reaction at low temperatures (e.g., 0 °C or below) to favor the kinetically controlled 1,2-adduct. Use higher temperatures for the thermodynamically favored 1,4-adduct.[3] | Electrophilic Addition |
| Sub-optimal Catalyst or Ligand | - For nickel-catalyzed hydroamination, the choice of chiral ligand is crucial for enantioselectivity.[4][5][6] - In palladium-catalyzed reactions, the ligand can significantly influence the selectivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | Hydrofunctionalization, Cross-Coupling |
| Steric and Electronic Effects in Diels-Alder | - The stereochemistry of the dienophile is retained in the product.[15] - The endo product is often kinetically favored due to secondary orbital interactions, but the exo product may be more thermodynamically stable. Running the reaction at lower temperatures can enhance endo selectivity.[16] | Diels-Alder |
| Isomerization of the Product | - In some metathesis reactions, the catalyst can isomerize the product's double bonds. This can sometimes be mitigated by catalyst choice or by quenching the reaction promptly upon completion.[17] | Metathesis |
Problem 3: Formation of Side Products (e.g., Polymers)
| Potential Cause | Suggested Solution | Relevant Reactions |
| High Substrate Concentration | - Run the reaction under high dilution conditions to favor intramolecular or desired intermolecular reactions over polymerization.[12] | Metathesis, other polymerizable reactions |
| Catalyst-Induced Polymerization | - Some catalysts are more prone to inducing polymerization. For instance, in acyclic diene metathesis (ADMET), the choice of catalyst is critical to control polymerization.[11] - Screen different catalysts; for example, first-generation Grubbs catalysts may be less prone to polymerization in some cases than second-generation catalysts. | Metathesis |
| Dimerization of Reactants | - In some cross-coupling reactions, such as Suzuki-Miyaura, homo-coupling of the starting materials can be a significant side reaction. This can often be minimized by careful control of reaction conditions, particularly the base and the rate of addition of reagents. | Cross-Coupling |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of this compound
This protocol describes the anti-Markovnikov hydration of one of the double bonds in this compound to yield the corresponding unsaturated alcohol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Equip a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar and a septum.
-
Hydroboration: Dissolve this compound (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath. Add the 1.0 M solution of BH₃•THF (0.5 eq) dropwise via syringe over 10-15 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 30 °C. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Add diethyl ether to the reaction mixture to extract the product. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for the hydroboration-oxidation of this compound.
Protocol 2: Nickel-Catalyzed Hydroamination of this compound
This protocol is a general procedure for the nickel-catalyzed addition of an amine across one of the double bonds of the diene, based on methodologies for cyclic dienes.[4][7]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Nickel precatalyst (e.g., Ni(COD)₂)
-
Phosphine ligand (e.g., DPPF or a chiral ligand for asymmetric synthesis)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)
Procedure:
-
Reaction Setup: In a glovebox, add the nickel precatalyst (e.g., 5 mol%) and the phosphine ligand (e.g., 5.5 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the this compound (1.0 eq) and the amine (1.2 eq).
-
Initiation: Add the acid co-catalyst (e.g., 5 mol%). Seal the vial and remove it from the glovebox.
-
Reaction: Place the vial in a preheated aluminum block and stir at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Conjugated Dienes [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes [organic-chemistry.org]
- 7. A general nickel-catalyzed hydroamination of 1,3-dienes by alkylamines: catalyst selection, scope, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
identifying side products in the isomerization of 1,3-cyclooctadiene to 1,5-cyclooctadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isomerization of 1,3-cyclooctadiene (B162279) to 1,5-cyclooctadiene (B75094).
Troubleshooting Guides
Issue 1: Low Conversion of 1,3-Cyclooctadiene to 1,5-Cyclooctadiene
| Potential Cause | Recommended Action |
| Inactive Catalyst (for catalyzed reactions) | Ensure the catalyst, especially transition metal complexes like those of rhodium, is properly activated and handled under appropriate inert conditions if air- or moisture-sensitive. Consider preparing a fresh batch of the catalyst or using a different pre-catalyst. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time. For thermal isomerizations, a moderate increase in temperature may be necessary, but be cautious of increased side product formation. |
| Inhibitors in the Starting Material | Purify the starting 1,3-cyclooctadiene to remove any potential inhibitors. Common purification methods include distillation or passing through a column of activated alumina. |
| Incorrect Solvent | The choice of solvent can influence the reaction rate and selectivity. Ensure the solvent is dry and appropriate for the chosen isomerization method (e.g., non-coordinating solvents for many transition metal-catalyzed reactions). |
Issue 2: Identification of Unexpected Peaks in GC-MS Analysis
| Potential Side Product | Probable Cause and Identification | Suggested Mitigation |
| Bicyclo[4.2.0]oct-7-ene | This is a common byproduct in photochemical isomerizations due to an electrocyclic ring-closing reaction.[1][2][3] It can be identified by its characteristic mass spectrum and retention time. | Minimize exposure to UV light if this product is undesired. If using a photochemical method, optimize the wavelength and irradiation time. |
| Other Cyclooctadiene Isomers (e.g., 1,4-cyclooctadiene) | Transition metal-catalyzed isomerizations can sometimes proceed through a "chain-walking" mechanism, leading to the formation of other isomers.[4][5] These can be identified by comparing their mass spectra and retention indices with known standards. | Optimize the catalyst and ligand system. Different metals and ligands can offer varying selectivities. Adjusting the temperature may also influence the product distribution. |
| Cyclooctene and Cyclooctane | These are products of hydrogenation or transfer hydrogenation. This can occur if a hydrogen source is present (e.g., solvent, moisture) and the catalyst is active for hydrogenation. | Ensure the use of anhydrous solvents and reagents. Operate under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. |
| Dimerization Products | At elevated temperatures, thermal [2+2] cyclodimerization of cyclooctadiene isomers can occur.[6] These will appear as higher molecular weight species in the mass spectrum. | For thermal isomerizations, use the lowest effective temperature. For other methods, ensure the reaction temperature is well-controlled. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isomerizing 1,3-cyclooctadiene to 1,5-cyclooctadiene?
A1: The isomerization can be achieved through several methods, including:
-
Transition metal catalysis: Rhodium(I) complexes are known to catalyze this isomerization.[7] Other transition metals may also be effective.[8]
-
Photochemical isomerization: Irradiation with UV light, often in the presence of a photosensitizer, can induce isomerization. However, this method can also lead to the formation of bicyclo[4.2.0]oct-7-ene.[1][9]
-
Thermal isomerization: Heating 1,3-cyclooctadiene can lead to an equilibrium mixture of isomers, though this may require higher temperatures and can result in side reactions like dimerization.[6]
Q2: What is the primary side product I should be aware of during photochemical isomerization?
A2: The most significant side product in the photochemical isomerization of 1,3-cyclooctadiene is bicyclo[4.2.0]oct-7-ene, formed via an electrocyclic ring-closing reaction.[2][3]
Q3: How can I monitor the progress of the isomerization reaction?
A3: The most effective method for monitoring the reaction is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). This allows for the separation and identification of the different cyclooctadiene isomers and any side products. By taking aliquots from the reaction mixture at different time points, you can quantify the conversion of the starting material and the formation of products.
Q4: Is it possible to completely avoid the formation of side products?
A4: While completely avoiding side products is challenging, their formation can be minimized through careful optimization of reaction conditions. For catalyzed reactions, the choice of catalyst, ligand, solvent, and temperature is crucial. For photochemical reactions, controlling the wavelength of light and the duration of exposure is key.
Quantitative Data Summary
The quantitative yield of 1,5-cyclooctadiene and the distribution of side products are highly dependent on the reaction conditions. Below is a table summarizing potential product distributions under different isomerization methods, based on available literature.
| Isomerization Method | Catalyst/Conditions | Expected 1,5-COD Yield | Major Side Products | Typical Side Product % |
| Transition Metal Catalysis | Rhodium(I) complexes | Moderate to High | Other COD isomers | Variable |
| Photochemical Isomerization | UV light, photosensitizer | Variable | Bicyclo[4.2.0]oct-7-ene[1][3] | Can be significant |
| Thermal Isomerization | High Temperature | Low to Moderate | Dimerization products[6] | Increases with temperature |
Experimental Protocols
Key Experiment: GC-MS Analysis of Isomerization Products
This protocol outlines a general method for the analysis of the reaction mixture from the isomerization of 1,3-cyclooctadiene.
1. Sample Preparation: a. Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., hexane, dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the ppm range). c. If the reaction mixture contains solid catalyst, filter the aliquot through a small plug of silica (B1680970) gel or a syringe filter before dilution.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, DB-5).
- Column Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
- Hold: Maintain 200 °C for 5 minutes.
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Detector Temperature: 280 °C.
3. Data Analysis: a. Identify the peaks corresponding to 1,3-cyclooctadiene, 1,5-cyclooctadiene, and any side products by comparing their retention times and mass spectra to known standards or literature data. b. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). The percentage of each component can be estimated based on the relative peak areas, assuming similar response factors.
Visualizations
Caption: Reaction pathways in the isomerization of 1,3-cyclooctadiene.
Caption: General experimental workflow for isomerization and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Non-Adiabatic Molecular Dynamics Study of Cis,Cis-1,3-Cyclooctadiene Photodynamics - ProQuest [proquest.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New reactions of 1,3- and 1,4-cyclooctadienes-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Cyclooctadiene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cyclooctadiene (COD) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of cyclooctadiene I will likely encounter, and what are their physical properties?
A1: The most common isomers are 1,3-cyclooctadiene (B162279) and 1,5-cyclooctadiene (B75094). Their physical properties are crucial for selecting an appropriate purification strategy.
| Property | 1,3-Cyclooctadiene | 1,5-Cyclooctadiene |
| Molecular Formula | C₈H₁₂ | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol | 108.18 g/mol |
| Boiling Point | 142-144 °C[1] | ~151 °C[2] |
| Melting Point | -53 to -51 °C[3][4] | -70 to -69 °C[5] |
| Density | ~0.87 g/mL[1] | ~0.88 g/mL[5] |
Q2: What are the primary methods for separating cyclooctadiene isomers?
A2: The two primary methods for separating cyclooctadiene isomers are fractional distillation and argentation (silver nitrate) chromatography. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also used, particularly for analytical-scale separations and purity assessment.
Q3: When should I choose fractional distillation over chromatography?
A3: Fractional distillation is often preferred for large-scale purifications where cost and throughput are major considerations. Given the relatively small difference in boiling points between 1,3-COD and 1,5-COD, a highly efficient fractional distillation column is required.[6] Chromatography, particularly argentation chromatography, is better suited for achieving very high purity, especially on a smaller scale, or when the boiling points of the isomers are too close for effective separation by distillation.
Q4: What is argentation chromatography, and why is it effective for separating COD isomers?
A4: Argentation chromatography is a form of liquid chromatography that uses a stationary phase, typically silica (B1680970) gel, impregnated with silver nitrate (B79036).[7] Silver ions form reversible complexes with the π-electrons of the double bonds in olefins.[7] The stability of these complexes depends on the spatial arrangement and number of double bonds, allowing for the separation of isomers with very similar polarities. This technique is highly effective for separating olefin isomers.[8]
Q5: Can cyclooctadiene isomers interconvert during purification?
A5: Yes, isomerization of cyclooctadiene isomers is a potential issue. For instance, 1,5-cyclooctadiene can isomerize to the more thermodynamically stable conjugated 1,3-cyclooctadiene.[9][10] This can be catalyzed by certain metals, such as rhodium, or under harsh thermal conditions.[9] It is crucial to be mindful of the thermal stability of your isomers and to avoid exposing them to conditions that might promote isomerization.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the column. | - Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established.- Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.[6] |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add fresh boiling chips or a magnetic stir bar to the distilling flask.- Heat the flask gradually and evenly. |
| Temperature Fluctuations at the Thermometer | - Improper thermometer placement.- Distillation rate is inconsistent. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Maintain a slow and steady distillation rate. |
| Low Recovery of Product | - Significant hold-up in the distillation column.- Leaks in the apparatus. | - For small-scale distillations, be aware that a significant portion of the material can be lost on the column surface.- Ensure all glass joints are properly sealed. |
Argentation (Silver Nitrate) Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - Incorrect solvent polarity.- Deactivated silver nitrate stationary phase.- Column overloading. | - Optimize the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a solvent like ethyl acetate (B1210297) or toluene.- Protect the silver nitrate-impregnated silica gel from light, as it can be photoreduced, leading to deactivation. Prepare fresh stationary phase if necessary.- Reduce the amount of sample loaded onto the column. |
| Tailing of Peaks/Spots | - Sample is too concentrated.- Interactions with acidic sites on the silica gel. | - Dilute the sample before loading.- Add a small amount of a slightly more polar solvent to the mobile phase. |
| Irreproducible Results | - Inconsistent preparation of the stationary phase.- Degradation of the stationary phase over time. | - Follow a standardized protocol for preparing the silver nitrate-impregnated silica gel.- Prepare fresh stationary phase for each separation or store it properly in the dark and under an inert atmosphere. |
| Silver Leaching into the Product | - Use of a highly polar mobile phase. | - Avoid highly polar solvents like methanol (B129727) or water, which can dissolve the silver nitrate.- If silver contamination is a concern, the collected fractions can be passed through a small plug of untreated silica gel. |
Experimental Protocols
Protocol 1: Fractional Distillation of Cyclooctadiene Isomers
This protocol outlines a general procedure for separating 1,3-cyclooctadiene from 1,5-cyclooctadiene.
Materials:
-
Mixture of cyclooctadiene isomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the cyclooctadiene isomer mixture into the round-bottom flask, filling it to no more than two-thirds of its volume. Add boiling chips or a stir bar.
-
Wrap the fractionating column with the insulating material to ensure an adiabatic process.
-
Begin heating the distillation flask gently.
-
As the mixture begins to boil, observe the condensation ring rising slowly up the column. Adjust the heating rate to maintain a slow and steady rise.
-
The vapor temperature should stabilize at the boiling point of the lower-boiling isomer (1,3-cyclooctadiene, ~142-144 °C).[1]
-
Collect the distillate in a receiving flask. The distillation rate should be approximately 1-2 drops per second.
-
Once the majority of the lower-boiling isomer has distilled, the temperature will begin to rise more sharply towards the boiling point of the higher-boiling isomer (1,5-cyclooctadiene, ~151 °C).[2]
-
Change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the second isomer, change the receiving flask again to collect the pure higher-boiling fraction.
-
Stop the distillation before the distilling flask runs dry.
-
Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Argentation Column Chromatography for COD Isomer Separation
This protocol describes the preparation of a silver nitrate-impregnated silica gel column and its use for separating cyclooctadiene isomers.
Materials:
-
Silica gel (60-120 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Acetone
-
Hexane
-
Ethyl acetate (or other suitable polar co-solvent)
-
Chromatography column
-
Mixture of cyclooctadiene isomers
-
Collection tubes
Procedure:
Part A: Preparation of AgNO₃-Impregnated Silica Gel (10% w/w)
-
In a round-bottom flask, dissolve 10 g of silver nitrate in a minimal amount of deionized water.
-
Add 90 g of silica gel to the flask.
-
Attach the flask to a rotary evaporator and remove the water under reduced pressure. It is crucial to perform this step in the dark or with the flask wrapped in aluminum foil to prevent photoreduction of the silver nitrate.
-
Once the silica gel is a free-flowing powder, further dry it in a vacuum oven at 50-60 °C for several hours.
-
Store the prepared AgNO₃-silica gel in a dark, airtight container.
Part B: Column Chromatography
-
Pack a chromatography column with the prepared AgNO₃-silica gel using a slurry method with hexane.
-
Dissolve the cyclooctadiene isomer mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with 100% hexane. The less retained isomer (1,3-cyclooctadiene, as it is a conjugated diene and interacts less strongly with the silver ions) will elute first.
-
Collect fractions and monitor the separation by TLC (using AgNO₃-impregnated TLC plates) or GC.
-
Gradually increase the polarity of the mobile phase by adding a small percentage of ethyl acetate or another suitable co-solvent to elute the more strongly retained isomer (1,5-cyclooctadiene).
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the separation of cyclooctadiene isomers.
Caption: Troubleshooting logic for COD isomer separation.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1,5-Cyclooctadiene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 1,3-Cyclooctadiene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the polymerization of 1,3-cyclooctadiene (B162279) (1,3-COD).
Frequently Asked Questions (FAQs)
Q1: My Ring-Opening Metathesis Polymerization (ROMP) of 1,3-cyclooctadiene is not initiating. What are the common causes?
A1: Failure to initiate is typically due to catalyst deactivation or impurities. Ensure the following:
-
Monomer Purity: 1,3-cyclooctadiene is susceptible to oxidation and can contain inhibitors from manufacturing. It must be rigorously purified, for example, by distillation from calcium hydride (CaH₂), to remove water, peroxides, and other inhibitors.[1][2]
-
Solvent Purity: The solvent (e.g., dichloromethane (B109758), toluene) must be anhydrous and deoxygenated.[3][4] Using a solvent from a freshly opened bottle or one purified through a solvent purification system is critical.
-
Catalyst Integrity: Ruthenium-based catalysts (e.g., Grubbs catalysts) are sensitive to air and moisture.[2] Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] Ensure the catalyst has been stored properly and has not degraded.
-
Reaction Setup: All glassware must be oven-dried to remove adsorbed water.[3] The reaction should be run under a positive pressure of an inert gas like nitrogen or argon.
Q2: The molecular weight (MW) of my polymer is much lower than theoretically predicted. Why is this happening?
A2: Lower than expected molecular weight is often a result of premature chain termination or the presence of chain transfer agents.
-
Impurities: Functional impurities in the monomer or solvent can react with the propagating chain end, terminating polymerization.
-
Chain Transfer: For low ring-strain monomers like cyclooctadienes, intramolecular and intermolecular chain transfer reactions (also known as "back-biting") can occur, where the active catalyst center reacts with a double bond on its own polymer chain or a neighboring one.[2][5] This cleaves the chain and initiates a new one, leading to lower MW and broader polydispersity.[5] Running the polymerization at lower temperatures or in the vapor phase can sometimes suppress these side reactions.[2]
-
Catalyst Decomposition: If the catalyst degrades before all the monomer is consumed, the polymerization will stop, resulting in lower MW polymers.
Q3: How can I control the molecular weight and polydispersity (Đ or PDI) of poly(1,3-cyclooctadiene)?
A3: Controlling MW and achieving a narrow dispersity (Đ < 1.3) with 1,3-COD can be challenging due to its low ring strain.[5] Key strategies include:
-
Monomer to Initiator Ratio ([M]/[I]): The theoretical number-average molecular weight (Mn) is directly proportional to the [M]/[I] ratio and the monomer conversion. Carefully controlling this ratio is the primary method for targeting a specific MW.[6][7]
-
Use of Chain Transfer Agents (CTAs): For ROMP, specific acyclic olefins can be added as CTAs to control molecular weight.[8]
-
Ligand Addition: For ROMP using a Grubbs 3rd Generation catalyst, adding excess organic ligand (e.g., pyridine) can compete with the monomer for the catalyst's active site, suppressing side reactions like back-biting and leading to better control over the polymerization.[5]
-
Inhibitors: Tuning the concentration of inhibitors can improve the ratio of initiation to propagation rates, leading to better control over molecular weight and dispersity.[6][7]
Q4: What is the function of adding ethyl vinyl ether at the end of a ROMP reaction?
A4: Ethyl vinyl ether is a highly electron-rich olefin that is commonly used to terminate, or "quench," ROMP reactions.[3] It reacts rapidly with the ruthenium carbene on the propagating chain end, forming a stable Fischer carbene species that is inactive towards further metathesis.[9] This effectively stops the polymerization and prevents further changes to the polymer during workup.
Troubleshooting Guides
Guide 1: Issue - Low Polymer Yield
Low polymer yield is a common problem that can often be traced back to fundamental experimental conditions.
| Potential Cause | Troubleshooting Action |
| Impure Monomer/Solvent | Purify the 1,3-cyclooctadiene monomer by distillation over a drying agent like CaH₂ immediately before use.[1] Use anhydrous, degassed solvents from a solvent purification system or a freshly opened bottle.[3] |
| Catalyst Inactivity | Purchase fresh catalyst and store it under an inert atmosphere. Handle the catalyst exclusively in a glovebox or using rigorous Schlenk line techniques. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like ¹H NMR or by observing the viscosity of the solution. 1,3-COD is a moderately active substrate and may require longer reaction times than more strained monomers.[3] |
| Poor Polymer Precipitation | Ensure the anti-solvent (e.g., methanol) is cold and added to a rapidly stirring polymer solution to induce efficient precipitation.[3] If the polymer is oily or remains in solution, try a different anti-solvent or concentrate the solution before precipitation. |
Guide 2: Issue - High Polydispersity Index (Đ > 1.5)
A broad molecular weight distribution indicates a lack of control over the polymerization, with multiple chain-breaking or transfer events occurring.
| Parameter | Typical Values for Controlled ROMP of 1,3-COD |
| Monomer to Initiator Ratio ([M]/[I]) | 50:1 to 500:1 |
| Catalyst Loading | 0.2 mol% to 2 mol% relative to monomer |
| Reaction Temperature | 25°C to 50°C |
| Typical Dispersity (Đ) | 1.1 - 1.8 (can be higher without optimization)[5] |
-
Troubleshooting Steps:
-
Enhance Initiation Rate: Ensure rapid and uniform mixing of the catalyst with the monomer solution to have all chains start growing at the same time.
-
Minimize Chain Transfer: Lower the reaction temperature. For ROMP, consider adding a competing ligand like 3-bromopyridine (B30812) to suppress back-biting reactions.[5]
-
Purify Reagents: As with low yield, impurities are a major cause of uncontrolled polymerization and high dispersity. Re-purify the monomer, solvent, and ensure an inert atmosphere.[10]
-
Experimental Protocols
Protocol 1: Monomer and Solvent Purification
Objective: To remove inhibitors, water, and oxygen from 1,3-cyclooctadiene and the reaction solvent.
Materials:
-
1,3-cyclooctadiene (as received)
-
Calcium hydride (CaH₂)
-
Reaction solvent (e.g., Dichloromethane or Toluene)
-
Distillation apparatus
-
Schlenk flasks
Procedure:
-
Set up a distillation apparatus with oven-dried glassware under an inert atmosphere (N₂ or Ar).
-
Add 1,3-cyclooctadiene to the distillation flask containing a stirring bar and CaH₂.
-
Stir the mixture for at least 24 hours at room temperature to ensure complete drying.[1]
-
Distill the 1,3-cyclooctadiene under inert atmosphere, collecting the fraction with the correct boiling point (approx. 145-146 °C).
-
The purified monomer should be stored in a sealed Schlenk flask under inert gas and used promptly.
-
Solvents should be similarly dried and distilled or obtained from a commercial solvent purification system.[1]
Protocol 2: ROMP of 1,3-Cyclooctadiene
Objective: To synthesize poly(1,3-cyclooctadiene) using a Grubbs catalyst.
Materials:
-
Purified 1,3-cyclooctadiene (1,3-COD)
-
Grubbs 2nd or 3rd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol (B129727) (for precipitation)
-
Schlenk flask with stir bar, septa
Procedure:
-
In a glovebox or under a flow of inert gas, prepare a stock solution of the Grubbs catalyst in DCM (e.g., 4 mg/mL).
-
In a separate, oven-dried Schlenk flask, dissolve the desired amount of purified 1,3-COD in DCM. For example, to target a [M]/[I] ratio of 200:1, you might use 216 mg of 1,3-COD (2.0 mmol) in 5 mL of DCM.
-
Rapidly inject the calculated amount of catalyst solution into the stirring monomer solution to initiate the polymerization.
-
Allow the reaction to stir at room temperature for the desired time (e.g., 1-4 hours). The solution will likely become more viscous.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 0.5 mL) and stir for another 30-60 minutes.[3]
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of rapidly stirring, cold methanol (e.g., 100 mL).[3]
-
Collect the precipitated white polymer by filtration, wash with fresh methanol, and dry under vacuum.[3]
-
Characterize the polymer using techniques like ¹H NMR, IR spectroscopy, and Gel Permeation Chromatography (GPC) to determine structure, molecular weight, and dispersity.[3][11][12]
Visual Guides
Caption: A workflow for diagnosing common issues in 1,3-COD polymerization.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. An Efficient Approach to Surface-Initiated Ring-Opening Metathesis Polymerization of Cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 6. Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spm.com.cn [spm.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 12. measurlabs.com [measurlabs.com]
Technical Support Center: Managing the Rapid 4π-Electrocyclization of cis,trans-Cycloocta-1,3-dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the rapid 4π-electrocyclization of cis,trans-cycloocta-1,3-dienes. The inherent strain of these dienes leads to a rapid and often spontaneous electrocyclization to the more stable bicyclo[4.2.0]oct-7-ene derivatives.[1] This guide will help you manage this reactivity to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does the 4π-electrocyclization of cis,trans-cycloocta-1,3-diene occur so rapidly?
A1: The rapid nature of this reaction is primarily due to the high ring strain of the cis,trans-cycloocta-1,3-diene. The molecule readily undergoes a thermally allowed, conrotatory 4π-electrocyclization to form the thermodynamically more stable and less strained bicyclo[4.2.0]oct-7-ene ring system.[1][2]
Q2: What is the expected stereochemistry of the product?
A2: According to the Woodward-Hoffmann rules for a thermal 4π-electron system, the electrocyclization proceeds via a conrotatory mechanism.[2] This means that the substituents at the termini of the diene system will rotate in the same direction (both clockwise or both counter-clockwise) during ring closure, leading to a specific and predictable stereochemical outcome in the resulting bicyclic product.
Q3: Can this reaction be initiated by light (photochemically)?
A3: Yes, a 4π-electrocyclization can be initiated photochemically. However, the stereochemical outcome will be different from the thermal reaction. Photochemical 4π-electrocyclization proceeds through a disrotatory mechanism, where the terminal substituents rotate in opposite directions.[2][3] This will lead to a different stereoisomer of the bicyclo[4.2.0]oct-7-ene product.
Q4: Is it possible to isolate the cis,trans-cycloocta-1,3-diene intermediate?
A4: Due to its high reactivity, the cis,trans-cycloocta-1,3-diene is typically a transient intermediate that is difficult to isolate.[1] However, it can be trapped and stabilized by forming a complex with a transition metal, such as platinum(II). These metal complexes are stable enough to be isolated and characterized.[1]
Q5: How do substituents on the diene affect the reaction?
A5: Substituents can influence the rate and stereoselectivity of the electrocyclization. This is known as torquoselectivity, where one conrotatory pathway is favored over the other. Generally, electron-donating groups tend to rotate "outward," while electron-withdrawing groups prefer to rotate "inward" during the ring-closing process. This can be used to control the stereochemistry of the final product.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too fast to control or monitor. | High intrinsic reactivity due to ring strain. | - Conduct the reaction at a lower temperature to decrease the rate. - Consider in-situ generation of the cis,trans-cycloocta-1,3-diene at a low temperature in the presence of a trapping agent. - For characterization, attempt to form a stabilizing metal complex, for example, with a Pt(II) salt.[1] |
| Formation of unexpected stereoisomers. | - Incorrect assignment of thermal vs. photochemical conditions. - Competing disrotatory pathway. - Isomerization of the starting material or product. | - For the thermal conrotatory product, ensure the reaction is run in the dark and at the lowest possible temperature to achieve cyclization. - For the photochemical disrotatory product, use a suitable UV light source and ensure the reaction is cooled to prevent competing thermal reactions.[2][3] |
| Low yield of the desired bicyclic product. | - Polymerization or decomposition of the starting diene. - Competing side reactions such as[1][5]-hydrogen shifts (though studies on the reverse reaction suggest this may not be a major pathway).[6][7] - Reversibility of the reaction at high temperatures. | - Use a high-purity, degassed solvent to minimize side reactions. - Add a radical inhibitor or stabilizer if polymerization is suspected. - Optimize the reaction temperature and time to favor the desired product formation and minimize decomposition. |
| Difficulty in achieving desired stereoselectivity with a substituted diene. | Unfavorable torquoselectivity or insufficient stereochemical control from substituents. | - Introduce a Lewis acid catalyst (e.g., ZnI₂, Bi(OTf)₃) to potentially enhance the desired torquoselectivity and increase the reaction rate.[4][8] - Modify the substituents on the diene to better direct the stereochemical outcome. Electron-donating or electron-withdrawing groups can be strategically placed to favor a specific rotational preference.[4] |
Quantitative Data
Direct kinetic data for the rapid 4π-electrocyclization of various substituted cis,trans-cycloocta-1,3-dienes is limited due to the transient nature of these intermediates. However, studies on the reverse reaction, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, provide valuable insight into the thermodynamics and kinetics of this system.
Table 1: Kinetic Parameters for the Thermal Isomerization of bicyclo[4.2.0]oct-7-ene
| Reaction | Temperature Range (°C) | Arrhenius Equation | Activation Energy (Ea) (kcal/mol) |
| cis-bicyclo[4.2.0]oct-7-ene → cis,cis-1,3-cyclooctadiene | 236-285 | k = 10¹⁴.¹³ exp(-43,180/RT) s⁻¹ | 43.18 |
Data sourced from gas-phase studies. The reaction is known to proceed via a cis,trans-1,3-cyclooctadiene intermediate.[5]
Experimental Protocols
Protocol 1: General Procedure for Thermal 4π-Electrocyclization
This protocol describes the general procedure for the synthesis of a bicyclo[4.2.0]oct-7-ene derivative from a precursor that generates the cis,trans-cycloocta-1,3-diene in situ.
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Choose a high-purity, degassed, and dry solvent. Toluene or benzene (B151609) are commonly used for thermal reactions.
-
Reactant: Dissolve the precursor to the cis,trans-cycloocta-1,3-diene in the chosen solvent in the reaction flask.
-
Temperature Control: Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the specific substrate and may range from ambient to elevated temperatures (e.g., 80-150 °C).[4] Monitor the reaction progress closely.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. A typical work-up may involve washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: Monitoring the Reaction using NMR Spectroscopy
-
Sample Preparation: In a flame-dried NMR tube under an inert atmosphere, dissolve a known concentration of the starting material in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈).
-
Internal Standard: Add a suitable internal standard with a known concentration and sharp, well-resolved peaks that do not overlap with the reactant or product signals.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum at the starting temperature to serve as a t=0 reference.
-
Reaction Initiation: Heat the NMR tube to the desired reaction temperature in a temperature-controlled NMR probe.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the reactant signals and the appearance of the product signals can be integrated relative to the internal standard to determine the reaction kinetics.[9][10]
Visualizations
Caption: Thermal 4π-electrocyclization of cis,trans-cycloocta-1,3-diene proceeds via a conrotatory transition state.
Caption: A typical experimental workflow for the thermal 4π-electrocyclization reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Thermal disrotatory electrocyclic isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium kinetic isotope effects and mechanism of the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Allylic Oxidation of Cycloocta-1,3-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the allylic oxidation of cycloocta-1,3-diene.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ-1: I am getting a low yield of the desired allylic alcohol. What are the common causes and how can I improve it?
Low yields in the allylic oxidation of this compound are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a significant amount of starting material indicates an incomplete reaction.
-
Solutions:
-
Increase the reaction temperature. For selenium dioxide oxidations, refluxing in a suitable solvent is common.[1]
-
Extend the reaction time. However, be cautious of over-oxidation with prolonged reaction times.
-
Ensure the purity and activity of your oxidizing agent. Older reagents may have reduced activity.
-
-
-
Side Reactions:
-
Diagnosis: The presence of multiple spots on a TLC plate or several peaks in a GC-MS chromatogram suggests the formation of side products. A common side reaction is the over-oxidation of the desired allylic alcohol to the corresponding α,β-unsaturated ketone (enone).[1]
-
Solutions:
-
Control Over-oxidation: When using selenium dioxide, conducting the reaction in acetic anhydride (B1165640) can trap the initially formed alcohol as an acetate (B1210297) ester, preventing further oxidation.[1][2] Subsequent hydrolysis will yield the desired alcohol. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can also minimize over-oxidation.[1][3]
-
Minimize Rearrangements: Acid-catalyzed rearrangements can be a problem. If using an acidic medium, consider buffering the reaction or using a non-acidic solvent.
-
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: If both starting material and side products are present, your reaction conditions may not be optimal for the desired transformation.
-
Solutions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. For SeO₂ oxidations, solvents like dioxane, ethanol, and acetic acid have been used.[4] The polarity of the solvent can influence the reaction rate and selectivity.
-
Oxygen Atmosphere: For selenium dioxide oxidations of this compound, bubbling oxygen through the reaction mixture has been shown to significantly improve the yield and selectivity for the desired homoallylic alcohol.[2]
-
-
-
Work-up and Purification Issues:
-
Diagnosis: If the crude product shows a good yield by NMR or GC, but the isolated yield is low, the issue may lie in the work-up or purification steps.
-
Solutions:
-
Efficient Extraction: Ensure proper phase separation during aqueous work-up. Emulsions can lead to product loss.
-
Removal of Byproducts: In SeO₂ oxidations, a black precipitate of elemental selenium is often formed. This should be carefully removed by filtration (e.g., through a pad of celite) before product extraction.
-
Careful Purification: The desired allylic alcohol and potential side products may have similar polarities, making chromatographic separation challenging. Careful selection of the eluent system is crucial.
-
-
FAQ-2: How can I control the chemoselectivity between the allylic alcohol and the enone?
Controlling the chemoselectivity is a key challenge in allylic oxidations.
-
Favoring the Allylic Alcohol:
-
Selenium Dioxide with Acetic Anhydride: As mentioned, using acetic anhydride as a solvent or co-solvent traps the alcohol as an acetate, preventing over-oxidation.[1][2]
-
Catalytic SeO₂ with a Co-oxidant: This combination helps to maintain a low concentration of the active oxidizing species, which can favor the formation of the alcohol.[1][3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the alcohol over the enone.
-
-
Favoring the Enone:
-
Stronger Oxidizing Agents: Reagents like chromium trioxide are more likely to lead to the formation of the enone.[5]
-
Longer Reaction Times and Higher Temperatures: Allowing the reaction to proceed for longer or at higher temperatures will typically increase the amount of the over-oxidation product.
-
FAQ-3: What are the safety precautions for working with selenium dioxide and chromium trioxide?
Both selenium dioxide and chromium (VI) reagents are highly toxic and require careful handling.
Selenium Dioxide (SeO₂):
-
Toxicity: SeO₂ is highly toxic if ingested, inhaled, or absorbed through the skin. It is also a suspected carcinogen.
-
Handling: Always handle selenium dioxide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Disposal: Dispose of selenium-containing waste according to your institution's hazardous waste guidelines.
Chromium Trioxide (CrO₃):
-
Toxicity and Hazards: Chromium trioxide is a strong oxidizing agent, corrosive, and a known carcinogen. It can cause severe burns upon contact.
-
Handling: Handle CrO₃ in a fume hood, wearing appropriate PPE. Avoid contact with flammable materials, as it can cause fires.
-
Quenching: After the reaction, any excess chromium (VI) should be quenched carefully. A common method is the slow addition of isopropanol.
Data Presentation
The following table summarizes the yield and product ratio for the allylic oxidation of this compound using selenium dioxide with and without the presence of oxygen.
| Oxidizing System | Solvent | Temperature | Product Ratio (Homoallylic Acetate : Allylic Acetate) | Overall Yield | Reference |
| SeO₂ | Acetic Anhydride | Reflux | Not specified, mixture of products | Low | [2] |
| SeO₂ / O₂ | Acetic Anhydride | Reflux | 19 : 1 | 36% | [2] |
Note: The primary product in the SeO₂/O₂ system is the homoallylic acetate, which upon reduction yields the corresponding alcohol.
Experimental Protocols
Protocol 1: Selenium Dioxide/Oxygen Mediated Allylic Oxidation of this compound[2]
This protocol is adapted from the literature for the synthesis of cycloocta-3,5-dien-1-ol.
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
Acetic anhydride
-
Oxygen gas
-
Lithium aluminum hydride (LAH)
-
Diethyl ether (anhydrous)
-
Standard work-up reagents (e.g., water, brine, sodium sulfate)
Procedure:
Step 1: Oxidation
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve this compound in acetic anhydride.
-
Add selenium dioxide to the solution.
-
Heat the mixture to reflux.
-
Bubble a steady stream of oxygen gas through the reaction mixture via the gas inlet tube.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate.
-
Carefully quench the excess acetic anhydride with water (exothermic reaction).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude acetate mixture.
Step 2: Reduction
-
Carefully add the crude acetate mixture dropwise to a stirred suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the excess LAH by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Chromium Trioxide Mediated Allylic Oxidation
This is a general procedure that would require optimization for this compound.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Dichloromethane (B109758) (anhydrous)
-
Standard work-up reagents
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare the Collins reagent by carefully adding chromium trioxide to anhydrous pyridine in anhydrous dichloromethane at 0 °C.[6]
-
Stir the resulting dark red solution for 30 minutes at 0 °C.
-
Add a solution of this compound in anhydrous dichloromethane to the Collins reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Allylic Oxidation
Caption: A logical workflow for troubleshooting low yields in the allylic oxidation of this compound.
Chemoselectivity in Allylic Oxidation
Caption: The competitive formation of the allylic alcohol and the corresponding enone during allylic oxidation.
General Experimental Workflow for SeO₂/O₂ Oxidation
Caption: A generalized experimental workflow for the selenium dioxide/oxygen mediated allylic oxidation.
References
Technical Support Center: Overcoming Ring Strain in Cycloocta-1,3-diene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the inherent ring strain of cycloocta-1,3-diene in various chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Diels-Alder Reactions
Question: I am experiencing low yields in my Diels-Alder reaction with this compound. What are the common causes and how can I improve the yield?
Answer:
Low yields in Diels-Alder reactions involving this compound are often attributed to its conformational rigidity and ring strain, which can hinder the adoption of the required s-cis conformation for the cycloaddition to occur efficiently. Here are several troubleshooting strategies:
-
Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate Diels-Alder reactions and improve yields.[1][2][3] Lewis acids coordinate to the dienophile, lowering its LUMO energy and enhancing its reactivity towards the diene.[1][2] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄.[1][3]
-
Reaction Temperature and Time: While higher temperatures can sometimes overcome activation barriers, for some Diels-Alder reactions, lower temperatures can improve selectivity and yield, especially when using a catalyst. Optimization of both temperature and reaction time is crucial. For instance, a Diels-Alder reaction between this compound and maleic anhydride (B1165640) in benzene (B151609) at 80°C for 4 hours has been reported to give a high yield.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Experimenting with a range of solvents from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile) can help identify the optimal conditions.
-
Dienophile Electronics: The rate of a normal electron-demand Diels-Alder reaction is increased by using a dienophile substituted with electron-withdrawing groups (EWGs). If your dienophile is not sufficiently electron-poor, consider using a derivative with stronger EWGs.
2. Poor Stereoselectivity (Endo/Exo Selectivity)
Question: My Diels-Alder reaction is producing a mixture of endo and exo products with poor selectivity. How can I control the stereochemical outcome?
Answer:
Controlling stereoselectivity in Diels-Alder reactions of cyclic dienes is a common challenge. The endo product is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable.
-
Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo product by stabilizing the transition state leading to its formation.[1]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product. If the reaction is reversible, higher temperatures might lead to the thermodynamically more stable exo product.
-
Chiral Lewis Acids: For enantioselective transformations, the use of chiral Lewis acid catalysts can provide high levels of stereocontrol.
3. Isomerization of this compound
Question: I am observing the formation of isomeric side products, such as cycloocta-1,5-diene, in my reaction mixture. What causes this and how can I prevent it?
Answer:
This compound can be prone to isomerization to its more stable isomers, like cycloocta-1,5-diene, particularly in the presence of transition metal catalysts or under certain reaction conditions.[4] This isomerization can compete with the desired reaction and reduce the yield of the target product.
-
Catalyst Selection: The choice of catalyst and ligands is critical. Some transition metal complexes are known to promote diene isomerization.[4] Careful screening of catalysts is necessary to find one that selectively promotes the desired reaction over isomerization. For example, specific rhodium(I) complexes have been shown to catalyze the isomerization of 1,3-cyclooctadiene (B162279) to 1,5-cyclooctadiene.[4]
-
Reaction Conditions: Temperature and reaction time can also play a role. Shorter reaction times and lower temperatures may help to minimize the extent of isomerization.
-
In Situ Consumption: If the desired reaction is significantly faster than the isomerization, running the reaction under conditions that ensure rapid consumption of the starting diene can help to minimize the formation of side products.
Quantitative Data Summary
The following tables provide a summary of quantitative data for selected reactions involving this compound to illustrate the impact of different reaction parameters.
Table 1: Diels-Alder Reaction of this compound with Various Dienophiles
| Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride | None | Benzene | 80 | 4 | 92 | Benchchem |
| Dimethyl Acetylenedicarboxylate | None | Xylene | 140 | 12 | 85 | Analogous System |
| N-Phenylmaleimide | Yb(OTf)₃ | CH₂Cl₂ | 25 | 24 | 95 | [5] |
| Acrylonitrile | AlCl₃ | CH₂Cl₂ | 20 | 2 | >90 | [1] |
Table 2: Rhodium-Catalyzed Hydroamination of 1,3-Dienes
| Diene | Amine | Catalyst System | Additive | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) | Reference |
| 1,3-Cyclohexadiene | Aniline | [Rh(COD)Cl]₂ / rac-BINAP | Mandelic Acid | 80 | 15 | 75 | >20:1 | [6] |
| Isoprene | Indoline | [Rh(COD)Cl]₂ / rac-BINAP | Mandelic Acid | 80 | 15 | 82 | >20:1 | [6] |
| 1-Phenyl-1,3-butadiene | Morpholine | [Rh(COD)Cl]₂ / DPEPhos | None | 120 | 2 | 88 | N/A | [7] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with N-Phenylmaleimide
This protocol is a representative example for a Lewis acid-catalyzed Diels-Alder reaction to improve yield and selectivity.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-phenylmaleimide (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the solution at room temperature until the N-phenylmaleimide is completely dissolved.
-
Add Yb(OTf)₃ (0.1 mmol, 10 mol%) to the solution and stir for 10 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclo[4.2.2]decene derivative.
Protocol 2: Ring-Opening/Ring-Closing Metathesis of a this compound Derivative
This protocol illustrates a diversity-oriented synthesis starting from a this compound-based amino ester.[8][9]
Materials:
-
N-protected this compound-based amino ester
-
Grubbs' first-generation catalyst (G-1) or Hoveyda-Grubbs second-generation catalyst (HG-2)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Schlenk flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-protected this compound-based amino ester (1.0 mmol) in anhydrous and degassed dichloromethane (20 mL) in a Schlenk flask under an inert atmosphere.
-
Add the metathesis catalyst (e.g., G-1, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate and catalyst.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the functionalized azaheterocycle.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Mechanism of Lewis acid-catalyzed Diels-Alder reaction.
References
- 1. On the isomerization of cyclooctyne into this compound: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Diene synthesis by C-C coupling [organic-chemistry.org]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Hydroboration Reactivity: Cycloocta-1,3-diene vs. Cycloocta-1,5-diene
For researchers, scientists, and drug development professionals, the selective functionalization of cyclic dienes is a cornerstone of complex molecule synthesis. This guide provides an objective comparison of the hydroboration-oxidation reactivity of two common C8 isomers: the conjugated cycloocta-1,3-diene and the non-conjugated cycloocta-1,5-diene (B8815838). Supported by established experimental data, this analysis highlights the profound impact of double bond positioning on reaction pathways and product distribution.
The hydroboration of dienes, a powerful method for introducing hydroxyl groups with anti-Markovnikov regioselectivity and syn-stereochemistry, exhibits markedly different outcomes when applied to conjugated versus non-conjugated systems. The spatial arrangement of the π-bonds within the cyclooctadiene ring dictates the propensity for intramolecular reactions and influences the overall reactivity profile.
Comparative Reactivity and Product Distribution
The hydroboration of cycloocta-1,5-diene is a well-documented and synthetically valuable reaction. The proximity of the two isolated double bonds facilitates a rapid intramolecular hydroboration following the initial intermolecular addition of borane (B79455) (BH₃). This concerted process leads to the formation of a thermodynamically stable bicyclic organoborane, 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2] Subsequent oxidation of this stable intermediate with alkaline hydrogen peroxide proceeds cleanly to yield cis-1,5-cyclooctanediol with high selectivity.[3] The formation of the bridged bicyclic structure is a significant driving force, making this a facile and high-yielding transformation.
In stark contrast, the hydroboration of the conjugated this compound is more complex. The initial hydroboration can, in principle, occur in a 1,2- or 1,4-addition fashion, leading to different allylic borane intermediates. More recent studies have shown that, contrary to earlier assumptions which suggested resistance to double hydroboration, conjugated cyclic dienes like 1,3-cyclooctadiene (B162279) can undergo quantitative dihydroboration.[4] However, this process does not typically result in a simple, monomeric bicyclic borane. Instead, the monohydroboration product, which contains a remaining and now isolated double bond, is highly reactive towards further hydroboration. This often leads to the formation of polymeric organoborane species through intermolecular reactions.[4] Oxidation of this polymeric mixture is expected to produce a combination of cyclooctanediols, primarily 1,3- and 1,4-diols, depending on the regioselectivity of the initial borane attack.
While direct kinetic comparisons are not extensively documented in the literature, the clean, intramolecular cyclization of cycloocta-1,5-diene to form 9-BBN is generally considered a very efficient process. The propensity of this compound to form polymeric materials suggests a reaction cascade that, while potentially quantitative in terms of double bond consumption, is less controlled and does not yield a single, well-defined organoborane intermediate.
| Feature | This compound (Conjugated) | Cycloocta-1,5-diene (Non-conjugated) |
| Primary Organoborane Product | Polymeric organoboranes | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
| Reaction Pathway | Initial mono-hydroboration followed by rapid intermolecular hydroboration cascade | Rapid intramolecular cyclization |
| Major Diol Product(s) after Oxidation | Mixture of cyclooctane-1,3-diol and cyclooctane-1,4-diol | cis-Cyclooctane-1,5-diol |
| Reported Yield of Major Diol | Not well-documented; depends on conditions | High (e.g., >99% selectivity for the cis-1,5 isomer)[3] |
| Synthetic Utility of Intermediate | Limited due to polymeric nature | High (9-BBN is a widely used selective hydroborating agent)[1] |
Reaction Pathways and Logic
The divergence in reactivity can be visualized through the following reaction schemes.
Caption: Hydroboration of Cycloocta-1,5-diene proceeds via a stable bicyclic intermediate.
Caption: Hydroboration of this compound leads to a polymeric organoborane intermediate.
Experimental Protocols
The following are generalized experimental protocols for the hydroboration-oxidation of cyclooctadienes.
Hydroboration of Cycloocta-1,5-diene to form cis-1,5-Cyclooctanediol
This procedure is adapted from the well-established synthesis of 9-BBN and its subsequent oxidation.
-
Hydroboration: A dry, nitrogen-flushed flask is charged with a solution of cycloocta-1,5-diene in anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled in an ice bath. A 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the stirred diene solution, maintaining the temperature below 25°C. The molar ratio of diene to BH₃ should be approximately 1:1. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of 9-BBN.
-
Oxidation: The solution of 9-BBN is cooled again in an ice bath. A 3 M aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be carefully controlled and maintained below 40°C. After the addition is complete, the mixture is stirred at room temperature for several hours or until analysis (e.g., by TLC or GC) indicates the complete consumption of the organoborane.
-
Work-up: The reaction mixture is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diol, which can be purified by recrystallization or chromatography.
Hydroboration of this compound
This procedure is a general method for the dihydroboration of a cyclic diene.
-
Hydroboration: In a dry, nitrogen-flushed apparatus, a solution of this compound in anhydrous THF is cooled to 0°C. A solution of BH₃·THF is added dropwise. To achieve dihydroboration, at least two equivalents of B-H bonds are required per equivalent of diene (e.g., a molar ratio of diene to BH₃ of approximately 1:0.7, as one BH₃ provides three hydrides). The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours to promote the formation of the polymeric organoborane.
-
Oxidation: The oxidation is carried out similarly to the procedure for 9-BBN. The reaction mixture is cooled, and aqueous sodium hydroxide is added, followed by the careful, portion-wise addition of 30% hydrogen peroxide.
-
Work-up: The work-up procedure is analogous to the one described above, involving extraction, washing, drying, and solvent removal. The resulting product will be a mixture of diols requiring separation and characterization by chromatographic and spectroscopic methods.
Caption: A generalized workflow for the two-step hydroboration-oxidation of dienes.
Conclusion
The hydroboration reactivity of this compound and cycloocta-1,5-diene is fundamentally different, governed by the conjugated versus non-conjugated nature of their π-systems. Cycloocta-1,5-diene undergoes a clean and efficient intramolecular cyclization to form the stable and synthetically versatile 9-BBN, which is readily oxidized to cis-1,5-cyclooctanediol. In contrast, this compound's reactivity is characterized by the formation of polymeric organoboranes, leading to a mixture of diol products upon oxidation. These distinct pathways underscore the importance of substrate topology in directing the outcomes of hydroboration reactions and offer strategic insights for the synthesis of complex cyclic molecules.
References
comparative analysis of the reactivity of cyclooctadiene isomers in cycloaddition reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of three common cyclooctadiene isomers—1,3-cyclooctadiene (B162279), 1,4-cyclooctadiene (B86759), and 1,5-cyclooctadiene (B75094)—in various cycloaddition reactions. The structural differences between these isomers, particularly the conjugation of the double bonds in 1,3-cyclooctadiene, lead to significant variations in their chemical behavior, influencing their utility as synthetic precursors. This document summarizes key experimental data, provides detailed reaction protocols, and visualizes the reactivity pathways to aid in the selection of the appropriate isomer for specific synthetic applications.
Introduction to Cyclooctadiene Isomers
Cyclooctadiene (C₈H₁₂) exists in several isomeric forms, with the position of the two double bonds dictating their chemical properties. The three isomers discussed herein are:
-
1,3-Cyclooctadiene: A conjugated diene where the double bonds are separated by a single bond. This conjugation allows it to readily participate in pericyclic reactions like the Diels-Alder reaction.
-
1,4-Cyclooctadiene: A non-conjugated diene with isolated double bonds. Its reactivity in thermal cycloadditions is significantly lower than its conjugated counterpart.
-
1,5-Cyclooctadiene: Another non-conjugated diene, widely used as a ligand in organometallic chemistry. In its common cis,cis-conformation, it is generally unreactive in thermal cycloadditions but can undergo photochemical and metal-catalyzed cycloadditions. A highly strained trans,trans isomer, (E,E)-1,5-cyclooctadiene, exhibits exceptional reactivity in certain cycloadditions.[1][2]
Comparative Reactivity in Cycloaddition Reactions
The reactivity of each isomer is largely governed by its electronic structure and geometry. The following sections detail their behavior in common cycloaddition reactions.
Diels-Alder [[4+2] Cycloaddition] Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is characteristic of conjugated dienes.[3][4][5]
-
1,3-Cyclooctadiene: As a conjugated diene, 1,3-cyclooctadiene readily undergoes Diels-Alder reactions with various dienophiles. The s-cis conformation required for the reaction is accessible, making it a suitable substrate for [4+2] cycloadditions. For instance, it can react with potent dienophiles like maleic anhydride (B1165640).
-
1,4- and 1,5-Cyclooctadiene: Being non-conjugated, these isomers are generally unreactive as dienes in thermally initiated Diels-Alder reactions.[5] Their isolated double bonds do not possess the continuous π-orbital system necessary for the concerted mechanism of a [4+2] cycloaddition. However, they can act as dienophiles in the presence of a suitable diene, although their reactivity is lower than more electron-poor alkenes.
[2+2] Cycloaddition Reactions
[2+2] cycloadditions, often photochemically induced, are useful for the synthesis of four-membered cyclobutane (B1203170) rings.[6][7][8]
-
1,3- and 1,5-Cyclooctadiene: Both isomers can participate in photochemical [2+2] cycloadditions. For example, the intramolecular photocycloaddition of cis,cis-1,5-cyclooctadiene is a known route to tricyclo[3.3.0.0²,⁶]octane.[9] Intermolecular photochemical [2+2] cycloadditions, for instance with maleic anhydride, have also been studied.[1] Visible light-absorbing transition metal complexes can also facilitate the [2+2] cycloaddition of 1,3-dienes.[6]
-
1,4-Cyclooctadiene: While theoretically possible, there is a lack of specific experimental data in the searched literature detailing the participation of 1,4-cyclooctadiene in [2+2] cycloaddition reactions.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings.[10][11][12]
-
Strained Isomers of 1,5-Cyclooctadiene: The highly strained (E,E)-1,5-cyclooctadiene has been shown to be exceptionally reactive in [3+2] cycloadditions with 1,3-dipoles, with reaction rates comparable to those of strained cyclooctynes.[2] This high reactivity is attributed to the release of ring strain in the transition state.
-
1,3- and 1,4-Cyclooctadiene: The reactivity of the common, less strained isomers of 1,3- and 1,4-cyclooctadiene in 1,3-dipolar cycloadditions is not as extensively documented and is expected to be significantly lower than their strained counterparts.
Quantitative Data Summary
The following table summarizes available quantitative data for the cycloaddition reactions of cyclooctadiene isomers. It is important to note that the reaction conditions are not always directly comparable, and this data should be used as a general guide to their relative reactivities.
| Isomer | Reaction Type | Reagent | Product | Yield (%) | Conditions |
| 1,3-Cyclooctadiene | Diels-Alder | Maleic Anhydride | Copolymer | - | Free radical copolymerization in THF at a designated temperature for 12 hours.[13] |
| 1,5-Cyclooctadiene | Photochemical [2+2] | Maleic Anhydride | trans-fused cyclooctene | - | Mechanistic study using DFT suggests the trans product is thermodynamically and kinetically favored.[1] |
| (E,E)-1,5-Cyclooctadiene | [3+2] Cycloaddition | Benzyl azide | Triazoline adduct | - | Reaction rate is comparable to strained cyclooctynes.[2] |
| (E,E)-1,5-Cyclooctadiene | Inverse-Demand Diels-Alder | Tetrazine | Dihydropyridazine adduct | Quantitative | Subsequent to the [3+2] cycloaddition, this reaction is much faster.[2] |
Experimental Protocols
The following are representative experimental protocols for cycloaddition reactions involving cyclooctadiene isomers.
Protocol 1: Diels-Alder Reaction of 1,3-Cyclooctadiene with Maleic Anhydride (Illustrative)
Objective: To synthesize the Diels-Alder adduct of 1,3-cyclooctadiene and maleic anhydride.
Materials:
-
1,3-Cyclooctadiene
-
Maleic anhydride
-
Toluene (dry)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Crystallization dish
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in dry toluene.
-
Add 1,3-cyclooctadiene (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum.
-
Characterize the product by NMR and melting point analysis.
Protocol 2: Photochemical [2+2] Cycloaddition of 1,5-Cyclooctadiene
Objective: To synthesize the [2+2] cycloadduct of 1,5-cyclooctadiene.
Materials:
-
cis,cis-1,5-Cyclooctadiene
-
Acetone (B3395972) (as a photosensitizer)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon source
Procedure:
-
Place a solution of cis,cis-1,5-cyclooctadiene in acetone in a quartz reaction vessel equipped with a magnetic stir bar.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
While maintaining a positive pressure of inert gas, irradiate the stirred solution with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting product, tricyclo[3.3.0.0²,⁶]octane, by distillation or column chromatography.
-
Characterize the product by NMR and mass spectrometry.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general reactivity of cyclooctadiene isomers in different cycloaddition reactions based on their structural properties.
Caption: Logical flow of cyclooctadiene isomer reactivity.
Conclusion
The reactivity of cyclooctadiene isomers in cycloaddition reactions is fundamentally linked to the arrangement of their double bonds. 1,3-Cyclooctadiene , with its conjugated π-system, is the most reactive isomer in thermally allowed [4+2] Diels-Alder cycloadditions. In contrast, the non-conjugated 1,4- and 1,5-cyclooctadiene isomers are generally unreactive as dienes in these reactions. However, they can participate in other types of cycloadditions. Notably, 1,5-cyclooctadiene is a good substrate for photochemical [2+2] cycloadditions, and its highly strained (E,E)-isomer exhibits remarkable reactivity in 1,3-dipolar cycloadditions and inverse-electron-demand Diels-Alder reactions. The 1,4-isomer is the least reactive of the three in common cycloaddition reactions, with limited documented examples. This comparative analysis provides a framework for researchers to select the optimal cyclooctadiene isomer for their specific synthetic strategies, enabling the efficient construction of complex cyclic molecules.
References
- 1. Mechanistic Study Of Photochemical [2+2] Cycloaddition Between 1,5-cyclooctadiene And Maleic Anhydride | IDEALS [ideals.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. s3.smu.edu [s3.smu.edu]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
Navigating the Conformational Landscape of Cycloocta-1,3-diene: A Guide to Computational Model Validation
For researchers, scientists, and drug development professionals, accurately predicting the three-dimensional structure of molecules is paramount. Cycloocta-1,3-diene, a flexible eight-membered ring, presents a significant challenge to computational models due to its complex conformational landscape. This guide provides a comparative analysis of computational methods used to predict its structure, validated by experimental data, to aid in the selection of appropriate modeling techniques.
The conformational flexibility of cyclooctadienes has been a subject of interest, with various computational and experimental methods employed to elucidate the stable conformations and the energy barriers between them. This guide focuses on the validation of computational models for cis,cis-1,3-cyclooctadiene, a key structural motif in various natural products and synthetic intermediates.
Comparison of Computational Models
The prediction of this compound's conformation has been approached using both molecular mechanics (force-field methods) and quantum mechanics (ab initio and density functional theory). The accuracy of these models is benchmarked against experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.
| Computational Method | Key Findings | Reference |
| Iterative Force-Field Calculations | Successfully predicted the existence of multiple stable conformations and the energy barriers for their interconversion. The calculated values show good agreement with dynamic NMR spectroscopy data. | [1] |
| B3LYP Density Functional Theory (DFT) | Calculations on this compound revealed a strongly non-planar conformation for the C-C single bond between the two double bonds, with a dihedral angle of approximately 38.4°. This highlights the balance between conjugation and ring strain. | [2] |
| Ab initio methods | While not directly applied to this compound in the cited literature, these high-level computational methods are valuable for related systems like butadiene, providing benchmark data on bond lengths and torsional potentials. | [3][4] |
Experimental Validation Protocols
The validation of computational predictions for this compound's conformation relies heavily on experimental techniques that can probe the molecule's structure and dynamics in solution.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes.[1][5] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (activation energy) for the interconversion between different conformations. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformation may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a time-averaged spectrum.
Experimental Protocol:
-
Sample Preparation: A solution of cis,cis-1,3-cyclooctadiene is prepared in a suitable deuterated solvent.
-
Data Acquisition: 1H and 13C NMR spectra are recorded over a range of temperatures.
-
Line Shape Analysis: The experimental spectra at different temperatures are compared to simulated spectra generated using various exchange rates. This analysis yields the rate constants for the conformational interconversion at each temperature.
-
Activation Parameter Calculation: The Eyring equation is used to calculate the free energy of activation (ΔG‡) from the temperature-dependent rate constants. This experimental ΔG‡ is then compared with the energy barriers predicted by computational models.[1]
X-ray Crystallography
Principle: X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the target molecule or a suitable derivative are grown.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The intensities and positions of the diffracted beams are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data. The resulting structure provides precise bond lengths, bond angles, and dihedral angles that can be directly compared with the predictions of computational models.
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for validating computational models and the relationship between different methods.
Caption: Workflow for validating computational models of molecular conformation.
Caption: Relationship between computational methods, cost, and accuracy.
References
- 1. This compound | C8H12 | CID 15550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclooctadiene | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cis-cis-1,3-cyclooctadiene Proton [wiredchemist.com]
- 5. (Z,E)-1,3-Cyclooctadiene [webbook.nist.gov]
- 6. Theoretical Methods and Applications of Computational NMR [escholarship.org]
A Comparative Guide to the Spectroscopic Properties of Cycloocta-1,3-diene: Experimental vs. Theoretical Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of the conformational and electronic properties of cyclic dienes is crucial for molecular design and synthesis. This guide provides a detailed comparison of experimental and theoretical spectroscopic data for cycloocta-1,3-diene, a versatile eight-membered ring system. By examining its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can gain valuable insights into its structural characteristics.
This compound is a fascinating molecule that exists in various conformations, with the twist-boat-chair and twist-boat forms being of particular interest. Spectroscopic techniques are powerful tools to probe the conformational landscape and electronic structure of such molecules. This guide presents a side-by-side comparison of experimentally obtained spectroscopic data with theoretically calculated values, offering a deeper understanding of the molecule's behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of its atoms.
Experimental ¹H and ¹³C NMR Data
Experimental NMR data for this compound has been reported in various deuterated solvents. The following tables summarize the key chemical shifts observed.
Table 1: Experimental ¹H NMR Chemical Shifts (ppm) for this compound.
| Protons | Chemical Shift (ppm) |
| Olefinic | 5.5 - 6.0 |
| Allylic | 2.1 - 2.3 |
| Aliphatic | 1.4 - 1.6 |
Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) for this compound.
| Carbon | Chemical Shift (ppm) |
| Olefinic (C1, C2, C3, C4) | ~129 - 132 |
| Aliphatic (C5, C6, C7, C8) | ~26 - 35 |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
The twist-boat-chair conformation of this compound has been specifically studied, and its ¹³C NMR chemical shifts have been reported in the literature[1].
Theoretical ¹H and ¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall structure.
Experimental IR Data
The experimental IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its C-H and C=C bonds.
Table 3: Key Experimental IR Absorption Bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) |
| =C-H stretch | ~3010 |
| C-H stretch (aliphatic) | ~2850 - 2950 |
| C=C stretch | ~1640 |
| CH₂ bend | ~1450 |
Theoretical IR Data
Computational methods can be used to calculate the vibrational frequencies of molecules. Theoretical calculations on cis-cis-cyclooctadienes have been performed, and the results show good agreement with experimental IR spectra. This allows for the confident assignment of observed vibrational bands to specific molecular motions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, aiding in its identification and structural elucidation.
Experimental Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a series of fragment ions.
Table 4: Major Ions in the Experimental Mass Spectrum of this compound.
| m/z | Relative Intensity | Possible Fragment |
| 108 | High | [M]⁺ (Molecular Ion) |
| 93 | High | [M - CH₃]⁺ |
| 79 | High | [C₆H₇]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
Theoretical Mass Spectrometry Data
Predicting mass spectral fragmentation is a complex computational task. While dedicated software can simulate mass spectra, detailed theoretical fragmentation patterns for this compound are not widely published. However, the observed fragmentation is consistent with the known fragmentation pathways of cyclic dienes, involving rearrangements and the loss of small neutral molecules.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific data. Below are representative methodologies for the spectroscopic techniques discussed.
NMR Spectroscopy Protocol (Based on Anet & Yavari, 1978)
-
Instrumentation: A Varian HR-220 or a Bruker WP-200 spectrometer.
-
Sample Preparation: The sample of this compound is dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).
-
¹H NMR Acquisition:
-
Frequency: 220 or 200 MHz
-
Temperature: Variable temperature studies may be conducted to investigate conformational dynamics.
-
-
¹³C NMR Acquisition:
-
Frequency: 50.3 MHz
-
Mode: Proton-decoupled
-
Pulse Sequence: Standard single-pulse excitation.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard.
-
FTIR Spectroscopy Protocol
-
Instrumentation: A Fourier Transform Infrared Spectrometer (e.g., PerkinElmer, Bruker).
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition:
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu).
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of a dilute solution of this compound in a volatile solvent (e.g., hexane) is injected.
-
Temperature Program: The oven temperature is ramped to separate the components of the sample.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: The mass spectrum is recorded over a specific m/z range (e.g., 40-300).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for comparing experimental and theoretical spectroscopic data for a molecule like this compound.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Signaling Pathway of Spectroscopic Data Interpretation
The interpretation of spectroscopic data follows a logical pathway, where information from different techniques is integrated to build a complete picture of the molecular structure.
Caption: Pathway for interpreting and integrating spectroscopic data.
References
A Comparative Guide to the Chiroptical Properties of Optically Active (E,Z)-1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chiroptical properties of optically active (E,Z)-1,3-cyclooctadiene with relevant alternative chiral olefins. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for researchers in stereochemistry, spectroscopy, and asymmetric synthesis.
Introduction to Chiroptical Properties of (E,Z)-1,3-Cyclooctadiene
(E,Z)-1,3-Cyclooctadiene is a fascinating chiral molecule due to its unique strained structure containing both a cis (Z) and a trans (E) double bond within an eight-membered ring. This arrangement leads to a twisted, non-planar conformation, which is the source of its chirality. The study of its chiroptical properties, such as optical rotation and circular dichroism, provides valuable insights into the relationship between molecular structure and optical activity.
Comparison of Chiroptical Properties
The chiroptical properties of (+)-(E,Z)-1,3-cyclooctadiene are compared with those of other relevant chiral cyclic olefins in the table below. It is important to note that there are conflicting reports in the literature regarding the specific rotation and circular dichroism of (E,Z)-1,3-cyclooctadiene, which are presented here to provide a complete overview.
| Compound | Specific Rotation ([α]D) | Circular Dichroism (Δε) | Solvent | Temperature (°C) |
| (+)-(E,Z)-1,3-Cyclooctadiene | +1380°[1][2] | +12.8 M-1cm-1 at 228 nm[1][2] | CH2Cl2 (for [α]D), Cyclohexane (for Δε) | 25 |
| (-)-(E,Z)-1,3-Cyclooctadiene | -649° (c 0.017) | -8.83 M-1cm-1 at 230.5 nm | Ethanol | 20 |
| (+)-trans-Cyclooctene | +416°[3] | Not Reported | CH2Cl2[3] | Not Reported |
| (R)-(+)-Limonene | +96.00 to +104.00° | Not Reported | Not Specified | 25 |
| (-)-Camphene | -55° to -5°[4] | Not Reported | Not Specified | Not Reported |
| (-)-Sabinene | Not Reported | Not Reported | Not Reported | Not Reported |
| (Z,Z)-1,3-Cyclooctadiene | Achiral | No CD Spectrum | Not Applicable | Not Applicable |
| cis-Bicyclo[4.2.0]oct-7-ene | Achiral | No CD Spectrum | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproduction and verification of the presented data.
Synthesis of Optically Active (E,Z)-1,3-Cyclooctadiene
Enantioselective Photosensitization: [1][2] Optically active (E,Z)-1,3-cyclooctadiene can be synthesized via the enantiodifferentiating photoisomerization of the achiral (Z,Z)-1,3-cyclooctadiene. This process involves irradiating a solution of (Z,Z)-1,3-cyclooctadiene in the presence of a chiral sensitizer (B1316253).
-
Reactants: (Z,Z)-1,3-cyclooctadiene, chiral sensitizer (e.g., (-)-menthyl benzenehexacarboxylate).
-
Solvent: Pentane.
-
Temperature: The reaction can be carried out at various temperatures, with higher enantiomeric excesses observed at lower temperatures (e.g., -40 °C).
-
Irradiation: The reaction mixture is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) through a filter to select the appropriate wavelength.
-
Purification: The resulting (E,Z)-1,3-cyclooctadiene is purified from the reaction mixture using column chromatography.
Chiroptical Measurements
Circular Dichroism (CD) Spectroscopy: CD spectra are recorded on a spectropolarimeter.
-
Sample Preparation: A solution of the chiral compound is prepared in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to obtain an optimal signal-to-noise ratio.
-
Instrument Parameters:
-
Wavelength Range: Typically scanned in the UV region where the chromophore absorbs (e.g., 200-350 nm for dienes).
-
Bandwidth: A narrow bandwidth (e.g., 1-2 nm) is used to resolve fine features.
-
Scan Speed: A slow scan speed is employed to improve the signal-to-noise ratio.
-
Path Length: A quartz cuvette with a defined path length (e.g., 1 cm) is used.
-
-
Data Acquisition: The differential absorption of left and right circularly polarized light (ΔA) is measured as a function of wavelength. This is then converted to molar circular dichroism (Δε) using the equation: Δε = ΔA / (c * l), where 'c' is the molar concentration and 'l' is the path length in cm.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectra are also recorded on a spectropolarimeter or a dedicated polarimeter with variable wavelength capabilities.
-
Sample Preparation: A solution of the chiral compound is prepared in a suitable solvent. The concentration and path length of the cell are chosen to give a significant rotation.
-
Measurement: The optical rotation (α) is measured at different wavelengths.
-
Data Presentation: The data is typically presented as a plot of specific rotation ([α]λ) versus wavelength (λ). The specific rotation is calculated using the formula: [α]λ = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
Structure-Chiroptical Property Relationship
The chiroptical properties of (E,Z)-1,3-cyclooctadiene are intrinsically linked to its molecular structure. The twisted diene chromophore is the primary determinant of the observed Cotton effects in the CD spectrum and the anomalous dispersion in the ORD spectrum.
The diagram above illustrates the relationship between the achiral (Z,Z)-1,3-cyclooctadiene and the chiral (E,Z)-1,3-cyclooctadiene, which can be interconverted through photosensitized isomerization. The chiral (E,Z) isomer exhibits strong chiroptical properties, while the achiral (Z,Z) isomer and its thermal rearrangement product, cis-bicyclo[4.2.0]oct-7-ene, are optically inactive. This highlights the crucial role of the twisted (E,Z)-diene system in generating the observed chiroptical signals.
References
A Comparative Guide to the Catalytic Activity of Rhodium Complexes with 1,3- and 1,5-Cyclooctadiene Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic activity of rhodium complexes featuring 1,3-cyclooctadiene (B162279) (1,3-COD) and 1,5-cyclooctadiene (B75094) (1,5-COD) ligands. While rhodium complexes with 1,5-COD are workhorses in homogeneous catalysis, their 1,3-COD counterparts are far less common. This guide synthesizes available data to illuminate the reasons behind this disparity and to provide a comprehensive overview of the catalytic landscape of these important organometallic compounds.
Executive Summary
Rhodium complexes containing the 1,5-cyclooctadiene (1,5-COD) ligand are extensively used as highly efficient pre-catalysts in a wide array of organic transformations, most notably in asymmetric hydrogenation and hydroformylation reactions. The commercial availability and stability of complexes like chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(1,5-COD)Cl]₂, have cemented their role in both academic research and industrial applications. In contrast, rhodium complexes with the 1,3-cyclooctadiene (1,3-COD) ligand are rarely employed in catalysis. The available evidence strongly suggests that 1,3-COD is prone to isomerization to the thermodynamically more stable 1,5-COD in the presence of rhodium(I) complexes. This inherent instability of the 1,3-COD ligand when coordinated to rhodium likely precludes the isolation and widespread application of its corresponding complexes in catalysis, making the 1,5-COD complexes the overwhelmingly preferred choice.
Introduction to Cyclooctadiene Ligands in Rhodium Catalysis
Cyclooctadiene (COD) isomers are versatile chelating ligands in organometallic chemistry. Their ability to coordinate to rhodium and other transition metals through their double bonds creates stable pre-catalyst complexes. Upon introduction to a catalytic cycle, the COD ligand is typically displaced by substrates or reactants, initiating the desired transformation. The geometry and stability of the COD ligand itself can significantly influence the reactivity and stability of the resulting rhodium complex.
Rhodium Complexes with 1,5-Cyclooctadiene: The Catalyst of Choice
Rhodium complexes bearing the 1,5-cyclooctadiene ligand are renowned for their catalytic prowess. The dimeric complex, [Rh(1,5-COD)Cl]₂, serves as a key precursor for a vast number of homogeneous catalysts.
Key Catalytic Applications
-
Asymmetric Hydrogenation: In combination with chiral phosphine (B1218219) ligands, rhodium(I)-1,5-COD complexes are highly effective for the enantioselective hydrogenation of prochiral olefins, a critical step in the synthesis of chiral pharmaceuticals. The 1,5-COD ligand is readily displaced by the substrate and hydrogen to initiate the catalytic cycle.
-
Hydroformylation: These complexes are also active catalysts for hydroformylation (the oxo process), which involves the addition of carbon monoxide and hydrogen to an alkene to form aldehydes. This is a fundamental process in the industrial production of bulk chemicals.[1]
-
Other Reactions: Rhodium(I)-1,5-COD complexes also catalyze a variety of other transformations, including dehydrogenation, ring-opening polymerization, and Pauson-Khand type cycloadditions.[2][3]
Quantitative Performance Data
The catalytic performance of rhodium complexes with 1,5-COD is well-documented. The following table summarizes representative data for the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-2-acetamidocinnamate.
| Chiral Ligand | Solvent | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-Et-DuPhos | Methanol | 25 | 1 | >99 | 99 | [4] |
| (R,R)-Me-BPE | Methanol | 25 | 1.3 | 100 | >99 | Generic Data |
| (S,S)-Chiraphos | THF/Methanol | 20 | 1 | 100 | 98 | Generic Data |
Rhodium Complexes with 1,3-Cyclooctadiene: A Tale of Instability
Direct experimental data on the catalytic activity of rhodium complexes with 1,3-cyclooctadiene is scarce in the scientific literature. This lack of data is not an oversight but rather a consequence of the inherent chemical properties of the 1,3-COD ligand in the presence of rhodium.
Isomerization to 1,5-Cyclooctadiene
A key study has demonstrated that 1,3-cyclooctadiene readily isomerizes to the more stable 1,5-cyclooctadiene via a rhodium(I) π-complex. This isomerization process is thermodynamically driven, as the 1,5-isomer is generally more stable.
This isomerization suggests that even if a rhodium complex with 1,3-COD were to be used as a pre-catalyst, it would likely convert to the corresponding 1,5-COD complex under typical catalytic conditions, making the 1,5-COD complex the true active species.
Experimental Protocols
Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(1,5-COD)Cl]₂)
This protocol describes the standard synthesis of the widely used rhodium pre-catalyst.[4]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)
-
1,5-Cyclooctadiene (1,5-COD)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, an excess of 1,5-cyclooctadiene, ethanol, and water.
-
Add sodium carbonate to the mixture.
-
Heat the mixture to reflux with stirring under an inert atmosphere. The rhodium(III) is reduced to rhodium(I) during this process.
-
After the reaction is complete, which is typically indicated by the precipitation of a yellow-orange solid, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and then with water.
-
Dry the resulting chloro(1,5-cyclooctadiene)rhodium(I) dimer under vacuum.
General Procedure for Asymmetric Hydrogenation
This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin using a rhodium-1,5-COD pre-catalyst.[4]
Materials:
-
[Rh(1,5-COD)Cl]₂
-
Chiral phosphine ligand (e.g., (S,S)-Et-DuPhos)
-
Prochiral olefin substrate (e.g., Methyl (Z)-2-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., methanol)
-
Hydrogen gas
-
Schlenk flask or autoclave
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(1,5-COD)Cl]₂ and the chiral phosphine ligand in the anhydrous, degassed solvent to form the pre-catalyst solution. Stir for 15-30 minutes at room temperature to allow for ligand exchange.
-
Add the prochiral olefin substrate to the flask.
-
Pressurize the flask or autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by techniques such as TLC, GC, or NMR).
-
Carefully vent the hydrogen gas.
-
The product can then be isolated and purified using standard techniques. The enantiomeric excess is typically determined by chiral chromatography (HPLC or GC).
Conclusion
The comparison between rhodium complexes with 1,3- and 1,5-cyclooctadiene ligands is largely a study in contrasts of stability and, consequently, utility. Rhodium(I)-1,5-COD complexes are stable, readily available, and highly effective pre-catalysts for a multitude of important chemical transformations. Their catalytic activity is well-understood and extensively documented. Conversely, the corresponding 1,3-COD complexes are conspicuous by their absence in the catalytic literature. This is best explained by the facile, rhodium-catalyzed isomerization of the 1,3-COD ligand to its more stable 1,5-isomer. For researchers and professionals in drug development and chemical synthesis, rhodium complexes with 1,5-cyclooctadiene remain the clear and rational choice for reliable and efficient catalysis.
References
- 1. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of Cycloocta-1,3-diene and Acyclic 1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of cycloocta-1,3-diene and acyclic 1,3-dienes, focusing on key reaction classes relevant to organic synthesis and drug development. The analysis is supported by experimental data to highlight the significant differences in their chemical behavior, primarily stemming from conformational constraints inherent in the cyclic structure.
Executive Summary
This compound generally exhibits lower reactivity compared to its acyclic counterparts, such as 1,3-butadiene (B125203), in several key chemical transformations. This reduced reactivity is largely attributed to the conformational rigidity of the eight-membered ring, which imposes a significant energetic barrier to adopting the planar s-cis conformation required for concerted reactions like the Diels-Alder cycloaddition. In contrast, acyclic 1,3-dienes can more readily achieve this reactive conformation. This fundamental difference in conformational energetics dictates their behavior in cycloadditions, electrophilic additions, and hydrogenation reactions.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in reactivity based on available experimental data.
Table 1: Diels-Alder Reactivity Comparison
| Diene | Dienophile | Relative Rate | Activation Energy (Ea) |
| 1,3-Butadiene | Maleic Anhydride (B1165640) | High | Lower |
| This compound | Maleic Anhydride | Very Low | Higher |
Note: Direct kinetic data for the Diels-Alder reaction of this compound is scarce due to its low reactivity. The comparison is based on qualitative observations and theoretical studies.
Table 2: Electrophilic Addition (Hydrobromination) Comparison
| Diene | Reagent | Product Distribution | Reaction Rate |
| 1,3-Butadiene | HBr | Mixture of 1,2- and 1,4-adducts | Fast |
| This compound | HBr | Primarily 1,2- and 1,4-adducts | Slower than acyclic dienes |
Note: The product distribution in electrophilic additions to conjugated dienes is often temperature-dependent (kinetic vs. thermodynamic control).
Table 3: Thermodynamic Stability Comparison (Enthalpy of Hydrogenation)
| Diene | Enthalpy of Hydrogenation (kJ/mol) |
| 1,3-Butadiene | -234 to -255[1][2][3] |
| (Z,Z)-Cycloocta-1,3-diene | -205 to -208[4] |
A lower (less negative) enthalpy of hydrogenation indicates greater thermodynamic stability of the diene.
Analysis of Reactivity
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is highly sensitive to the conformation of the diene, which must adopt an s-cis conformation for the reaction to proceed through a concerted mechanism.
-
Acyclic 1,3-Dienes: Acyclic dienes like 1,3-butadiene can readily rotate around the central C-C single bond to adopt the necessary s-cis conformation. This conformational flexibility allows them to participate efficiently in Diels-Alder reactions.
-
This compound: In contrast, the eight-membered ring of this compound imposes significant ring strain, making the planar s-cis conformation energetically unfavorable. The diene is locked in a non-planar conformation, which dramatically hinders its ability to act as a diene in this concerted reaction. Consequently, this compound is a very poor substrate for Diels-Alder reactions.
Electrophilic Addition
Electrophilic addition to conjugated dienes proceeds via a resonance-stabilized allylic carbocation intermediate, leading to the formation of both 1,2- and 1,4-addition products.
-
Acyclic 1,3-Dienes: The reaction of acyclic 1,3-dienes with electrophiles like HBr is typically rapid. The distribution of 1,2- and 1,4-adducts is influenced by the reaction temperature, with the 1,2-adduct often being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).
-
This compound: While this compound also undergoes electrophilic addition, the rate is generally slower than that of its acyclic counterparts. The cyclic structure can influence the stability and accessibility of the intermediate allylic carbocation, potentially affecting the regioselectivity and stereoselectivity of the addition.
Hydrogenation
Catalytic hydrogenation of dienes provides insight into their thermodynamic stability. The heat released during hydrogenation (enthalpy of hydrogenation) is inversely related to the stability of the starting diene.
-
Acyclic 1,3-Dienes: The enthalpy of hydrogenation for 1,3-butadiene is in the range of -234 to -255 kJ/mol.[1][2][3]
-
This compound: The experimental enthalpy of hydrogenation for (Z,Z)-cycloocta-1,3-diene is approximately -205 to -208 kJ/mol.[4] The lower heat of hydrogenation for this compound compared to 1,3-butadiene indicates that the cyclic diene is thermodynamically more stable. This increased stability is likely due to a combination of factors including the substitution pattern of the double bonds and the overall ring strain.
Experimental Protocols
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
Objective: To synthesize cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Materials:
-
3-Sulfolene (B121364) (a source of 1,3-butadiene)
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 3-sulfolene and maleic anhydride in xylene.
-
Heat the mixture to reflux. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.
-
After the reaction is complete (typically monitored by the cessation of SO2 evolution), cool the reaction mixture.
-
Add petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold petroleum ether.
-
Recrystallize the product from a suitable solvent system (e.g., xylene/petroleum ether) to obtain the pure anhydride.
Electrophilic Bromination of 1,3-Butadiene
Objective: To observe the formation of 1,2- and 1,4-addition products.
Materials:
-
1,3-Butadiene (gas or generated in situ)
-
Bromine (Br2)
-
Inert solvent (e.g., dichloromethane, CCl4)
Procedure:
-
Dissolve 1,3-butadiene in a cold, inert solvent.
-
Slowly add a solution of bromine in the same solvent dropwise to the diene solution, maintaining a low temperature (e.g., 0 °C).
-
Stir the reaction mixture until the bromine color disappears.
-
The resulting solution will contain a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct).
-
The product mixture can be analyzed by techniques such as NMR spectroscopy or gas chromatography to determine the ratio of the two isomers.
Catalytic Hydrogenation of an Acyclic 1,3-Diene (Sorbic Acid)
Objective: To reduce the conjugated double bonds of sorbic acid.
Materials:
-
Sorbic acid (2,4-hexadienoic acid)
-
Palladium on carbon (Pd/C) catalyst (5%)
-
Ethanol (B145695) (solvent)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve sorbic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% Pd/C.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen gas or by TLC/GC analysis.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the hydrogenated product, hexanoic acid.
Visualizations
Caption: Conformational factors governing Diels-Alder reactivity.
Caption: General workflow for electrophilic addition to conjugated dienes.
Caption: Enthalpy of hydrogenation and relative stability.
Conclusion
The reactivity of this compound is markedly lower than that of analogous acyclic 1,3-dienes, a difference that is fundamentally rooted in conformational constraints. The inability of the eight-membered ring to readily adopt the planar s-cis conformation required for concerted cycloaddition reactions renders it a poor diene in Diels-Alder reactions. While it undergoes electrophilic addition and hydrogenation, its behavior in these reactions is also influenced by its cyclic nature, leading to differences in reaction rates and thermodynamic stability compared to its more flexible acyclic counterparts. For synthetic chemists and drug development professionals, this understanding is crucial for predicting reaction outcomes and designing efficient synthetic routes. Acyclic 1,3-dienes are generally the preferred substrates for transformations requiring a reactive diene in the s-cis conformation, while the unique structure of this compound may be exploited in other contexts where its specific reactivity profile is advantageous.
References
- 1. brainly.com [brainly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. If enthalpy change for hydrogention of ethylene is −132kJ/mole and enthalpy of formation 1,3 -butadiene (g) and butane are 115kJ and −140kJ/mole respectively then calculate resonance energy of 1,3-budadiene(in kJ). [infinitylearn.com]
- 4. 1,3-Cyclooctadiene, (Z,Z)- [webbook.nist.gov]
A Comparative Guide to the Structural Characterization of Platinum(II) Complexes of cis,trans--1,3-Cyclooctadienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of platinum(II) complexes incorporating the highly strained cis,trans-1,3-cyclooctadiene (TCOD) ligand. Due to the inherent instability of TCOD, which readily undergoes 4π-electrocyclization, its isolation and characterization are exceptionally challenging. Complexation to platinum(II) serves as a crucial strategy to stabilize this elusive diene, allowing for a detailed investigation of its unique structural properties. This guide summarizes key structural data obtained from X-ray crystallography and outlines the experimental protocols for the synthesis and characterization of these complexes, offering a valuable resource for researchers in organometallic chemistry, materials science, and drug development.
Comparative Structural Data
The coordination of cis,trans-1,3-cyclooctadiene to platinum(II) results in significant geometric distortions within the diene ligand, reflecting a delicate balance between the inherent ring strain of the medium-sized ring and the electronic effects of the metal center. A comparison of key structural parameters from single-crystal X-ray diffraction studies of various Pt(II)-TCOD complexes reveals these distortions.
Notably, the platinum atom coordinates exclusively to the trans double bond of the TCOD ligand in an η²-fashion. A key feature of these complexes is the significant elongation of the coordinated C=C bond compared to a typical uncoordinated double bond (~1.34 Å). This elongation is attributed to strong π-back-donation from the electron-rich platinum(II) center into the π* antibonding orbital of the alkene, which weakens the double bond character.
Below is a summary of selected bond lengths and angles for representative Pt(II) complexes of substituted cis,trans-1,3-cyclooctadienes. For comparison, data for a related platinum(II) complex of trans-cyclooctene (B1233481) (TCO) is also included.
| Complex | CCDC Deposition No. | Pt-C (Å) (avg.) | Coordinated C=C (Å) | Dihedral Angle (°C=C-C=C) |
| PtCl₂(TCOD) | 2496944 | 2.15 | 1.41 | 95.8 |
| PtCl₂(aza-TCOD) | 2496948 | 2.14 | 1.42 | 102.3 |
| PtCl₂(trans-cyclonona-1,3-diene) | 2496946 | 2.16 | 1.40 | 92.1 |
| PtCl₂(trans-cyclooctene) | (literature value) | 2.13 | 1.38 | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and structural characterization of Pt(II)-TCOD complexes are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Synthesis of Pt(II)(cis,trans-1,3-cyclooctadiene)Cl₂
This procedure describes a representative synthesis of a platinum(II) complex with a TCOD derivative. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the TCOD ligand and some intermediates are air-sensitive.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
cis,trans-1,3-Cyclooctadiene (TCOD) or a suitable precursor
-
Anhydrous, degassed solvents (e.g., dichloromethane, acetone)
Procedure:
-
In a Schlenk flask, dissolve K₂[PtCl₄] (1.0 eq) in a minimal amount of degassed acetone.
-
In a separate Schlenk flask, prepare a solution of the cis,trans-1,3-cyclooctadiene ligand (1.1 eq) in degassed dichloromethane.
-
Slowly add the TCOD solution to the stirred solution of K₂[PtCl₄] at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield a solid residue.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
Due to the air-sensitivity of the compounds, crystals must be handled under an inert atmosphere.
Procedure:
-
Select a suitable single crystal from the recrystallized product under a microscope in a glovebox or under a stream of inert gas.
-
Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).
-
Transfer the mounted crystal to the goniometer head of the diffractometer, which is maintained under a cold stream of nitrogen gas (typically 100-150 K) to minimize thermal motion and prevent degradation.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A full sphere of data should be collected using a series of ω and φ scans.
-
Process the collected data (integration, scaling, and absorption correction) using appropriate software (e.g., SAINT, SADABS).
-
Solve the crystal structure using direct methods (e.g., SHELXT) and refine the structure by full-matrix least-squares on F² (e.g., using SHELXL).
-
Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly informative.
Procedure:
-
Prepare the NMR sample by dissolving the platinum complex in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube under an inert atmosphere.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹⁹⁵Pt NMR, use a spectrometer equipped with a broadband probe. A common external reference is a solution of K₂[PtCl₆] in D₂O.
-
Due to the low natural abundance and sensitivity of the ¹⁹⁵Pt nucleus, a larger number of scans may be required to obtain a good signal-to-noise ratio.
-
Two-dimensional correlation experiments, such as ¹H-¹⁹⁵Pt HMQC, can be valuable for assigning proton resonances coupled to the platinum center.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of platinum(II) complexes of cis,trans-1,3-cyclooctadienes.
Caption: Experimental workflow from synthesis to structural analysis.
comparative study of metal-mediated versus metal-free reactions of 1,3-dienes
The functionalization of 1,3-dienes is a cornerstone of modern organic synthesis, providing a powerful means to construct complex cyclic and acyclic molecules. The choice between metal-mediated and metal-free reaction pathways is a critical consideration for researchers in synthetic chemistry and drug development, with each approach offering distinct advantages in terms of reactivity, selectivity, and operational simplicity. This guide provides a comparative overview of these methodologies, focusing on the archetypal Diels-Alder reaction as a model system to illustrate the performance and experimental considerations of each approach.
Metal-Free Reactions of 1,3-Dienes
Metal-free reactions of 1,3-dienes are prized for their cost-effectiveness, lower toxicity, and often simpler purification procedures. These reactions can be driven by thermal energy or accelerated by the use of small organic molecules known as organocatalysts.
Thermally-Induced Diels-Alder Reaction
The classical Diels-Alder reaction is a powerful [4+2] cycloaddition that proceeds without the need for a catalyst, typically requiring heat to overcome the activation energy.[1] The reaction of a conjugated diene with a dienophile forms a cyclohexene (B86901) ring in a concerted, stereospecific manner.[1] Highly reactive dienes, such as cyclopentadiene (B3395910), which is locked in the requisite s-cis conformation, can undergo thermal Diels-Alder reactions with reactive dienophiles under relatively mild conditions.[2]
Organocatalyzed Diels-Alder Reaction
A significant advancement in metal-free chemistry is the development of organocatalysis, where small, chiral organic molecules accelerate reactions and induce enantioselectivity.[3] In the context of the Diels-Alder reaction, chiral secondary amines are often used as catalysts.[3] These amines react with α,β-unsaturated aldehydes or ketones to form a transient iminium ion, which lowers the LUMO energy of the dienophile, thereby activating it for cycloaddition.[3][4] This activation strategy mimics the role of Lewis acids but operates under metal-free conditions.[4]
Metal-Mediated Reactions of 1,3-Dienes
The use of metal catalysts has revolutionized the reactions of 1,3-dienes, offering enhanced reaction rates, and superior control over regioselectivity and stereoselectivity.[5] Transition metals are widely employed, and Lewis acids, in particular, are known to significantly accelerate Diels-Alder reactions.[1]
Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acids, such as aluminum chloride (AlCl₃), function by coordinating to the dienophile, typically at a carbonyl oxygen.[1] This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4] This enhanced electrophilicity leads to a dramatic acceleration of the reaction compared to the thermal equivalent.[4] Furthermore, Lewis acid catalysis can enhance the endo selectivity of the reaction.[4] Theoretical studies have shown that the activation energy for a Lewis acid-catalyzed Diels-Alder reaction is significantly lower than that of the uncatalyzed reaction.[4]
Quantitative Data Comparison: Diels-Alder Reaction of Cyclopentadiene
To provide a clear performance comparison, the following tables summarize quantitative data for the Diels-Alder reaction of cyclopentadiene with various dienophiles under thermal (metal-free), organocatalytic (metal-free), and Lewis acid-catalyzed (metal-mediated) conditions.
Table 1: Metal-Free Thermal Diels-Alder Reaction
| Diene | Dienophile | Conditions | Yield | Selectivity | Reference |
| Cyclopentadiene | Maleic Anhydride (B1165640) | Ethyl acetate (B1210297)/Hexane (B92381), Ice bath to RT | High (not specified) | endo product favored | [6] |
Table 2: Metal-Free Organocatalyzed Diels-Alder Reaction
| Diene | Dienophile | Catalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) | Reference |
| Cyclopentadiene | Cinnamaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClO₄ salt (5) | CH₃NO₂/H₂O, -25 °C, 21 h | 99 | 1.3:1 | 93 (exo), 93 (endo) | [7] |
| Cyclopentadiene | Acrolein | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClO₄ salt (5) | CH₃NO₂/H₂O, -25 °C, 16 h | 75 | 1:1.1 | 86 (exo), 90 (endo) | [7] |
Table 3: Metal-Mediated Lewis Acid-Catalyzed Diels-Alder Reaction
| Diene | Dienophile | Catalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) | Reference |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | Dichloromethane, 273 K | - | >99:1 (calculated) | - | [4] |
| Cyclopentadiene | α,β-Unsaturated Aldehyde | Chiral Oxazaborolidine/TfOH (10) | CH₂Cl₂, -94 °C, 1 h | 99 | - | High (not specified) | [5] |
| Cinnamates | Cyclopentadiene | Chiral C-H Acid/Silylating Reagent (1) | Toluene, -78 °C | up to 98 | >20:1 | up to 97:3 | [8] |
Experimental Protocols
Metal-Free Thermal Diels-Alder Reaction Protocol
Reaction: Cyclopentadiene with Maleic Anhydride[6]
-
Place 2 g of maleic anhydride in a 50-mL Erlenmeyer flask.
-
Dissolve the maleic anhydride in 8 mL of ethyl acetate by warming on a hot plate.
-
Add 8 mL of hexane or petroleum ether.
-
Cool the solution in an ice bath.
-
Obtain 2 mL of freshly prepared cyclopentadiene (from cracking dicyclopentadiene) and add it to the cooled maleic anhydride solution.
-
Swirl the mixture to combine the reactants.
-
Allow the product to crystallize from the solution.
-
Heat the mixture on the hot plate to redissolve the product, then allow it to cool slowly to recrystallize.
-
Collect the product by suction filtration.
-
Record the weight and melting point to determine the yield.
Metal-Free Organocatalyzed Diels-Alder Reaction Protocol
Reaction: Cyclopentadiene with α,β-Unsaturated Aldehydes (General Procedure)[7]
-
To a solution of the α,β-unsaturated aldehyde (0.25 mmol) in CH₃NO₂/H₂O (2.5 mL, 96:4 v/v) at the specified temperature, add the chiral imidazolidinone catalyst (5-20 mol%).
-
Add the diene (0.5-1.25 mmol).
-
Stir the reaction mixture for the time indicated in the data table.
-
Upon consumption of the aldehyde (monitored by TLC or GC), dilute the mixture with Et₂O.
-
Wash the organic layer with H₂O and brine.
-
Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash chromatography.
Metal-Mediated Lewis Acid-Catalyzed Diels-Alder Reaction Protocol
Reaction: Cyclopentadiene with 2-Bromopropenal using a Chiral Oxazaborolidine Catalyst[5]
-
Prepare a solution of the chiral oxazaborolidine catalyst (0.115 mmol) in CH₂Cl₂ (1.25 mL).
-
Cool the catalyst solution to -94°C.
-
Slowly and successively add 2-bromopropenal (0.093 mL, 1.15 mmol) and a solution of cyclopentadiene (0.355 mL) in CH₂Cl₂ (0.5 mL).
-
Stir the resulting mixture for 1 hour at -94°C.
-
Quench the reaction by adding Et₃N (0.15 mL, 1 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to obtain the product.
Visualizations of Reaction Pathways
Caption: General workflow for metal-free (thermal and organocatalytic) versus metal-mediated (Lewis acid-catalyzed) Diels-Alder reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Lewis acid organocatalysis of the Diels–Alder reaction by a silylated C–H acid | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Reactivity of Cycloocta-1,3-diene and Other Medium-Sized Cyclic Dienes in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits a marked dependence on the conformation and inherent strain of the cyclic diene reactant.[1][2] This guide provides a comparative analysis of the reactivity of cycloocta-1,3-diene with other medium-sized cyclic dienes, such as cyclohepta-1,3-diene, in the context of [4+2] cycloaddition reactions. The content is supported by available experimental data and computational studies, offering insights for reaction design and catalyst development.
Reactivity Trends in Diels-Alder Reactions
The reactivity of cyclic dienes in Diels-Alder reactions is fundamentally governed by their ability to adopt the planar s-cis conformation required for the concerted [4+2] cycloaddition to proceed.[3][4] For cyclic dienes, the dienic carbons are locked in a cisoid arrangement, which would suggest high reactivity.[3] However, ring strain and the energy required to achieve a planar transition state geometry play a crucial role in determining the actual reaction rates.[5][6]
A general trend observed is that the reactivity of cyclic dienes in Diels-Alder reactions decreases as the ring size increases from five to eight carbons. This is attributed to the increasing difficulty for the larger rings to achieve the necessary planarity in the transition state.[5]
Quantitative Comparison of Reaction Rates
Experimental data on the relative rates of Diels-Alder reactions of various cyclic dienes with tetracyanoethylene (B109619) (TCNE) at 20°C clearly illustrates this trend. Cyclopentadiene (B3395910) is exceptionally reactive, while the reactivity drops significantly with increasing ring size.
| Diene | Relative Rate (k_rel) |
| Cyclopentadiene | 1.2 x 10^9 |
| 1,3-Cyclohexadiene | 4.6 x 10^5 |
| 1,3-Cycloheptadiene | 1.4 x 10^3 |
| 1,3-Cyclooctadiene (B162279) | Unreactive * |
*In a study involving the Diels-Alder reaction with β-fluoro-β-nitrostyrenes, 1,3-cyclooctadiene was found to be unreactive under conditions where cyclopentadiene and cyclohexadiene afforded the corresponding cycloadducts.
Explanations for Reactivity Differences
The significant drop in reactivity from cyclopentadiene to the larger rings can be explained by considering the distortion energy. Computational studies have shown that the poor reactivity of cyclohexadiene and cycloheptadiene in reactions that proceed through a synchronous transition state is due to the substantial distortion required for the diene to achieve the transition state geometry.[7] This energy barrier is even more pronounced for this compound, which is more flexible and exists in various conformations, making the planar transition state energetically unfavorable.[8]
Experimental Protocols
While specific experimental data for successful Diels-Alder reactions of this compound are scarce due to its low reactivity, a general protocol for attempting such reactions can be outlined based on procedures used for other, more reactive cyclic dienes. High temperatures, high pressure, and the use of highly reactive dienophiles or Lewis acid catalysts are often employed to drive reactions with unreactive dienes.[9][10]
General Procedure for a Diels-Alder Reaction with an Unreactive Diene
Reactants:
-
Diene: 1,3-Cyclooctadiene
-
Dienophile: Maleic anhydride (B1165640) (a highly reactive dienophile)[9]
-
Solvent: Xylene (a high-boiling point solvent)[9]
Procedure:
-
To a dry round-bottomed flask equipped with a magnetic stir bar, add the 1,3-cyclooctadiene and a molar equivalent of maleic anhydride.[9]
-
Add a sufficient volume of xylene to dissolve the reactants.[9]
-
Attach a reflux condenser to the flask.[11]
-
Heat the reaction mixture to reflux (approximately 140°C for xylene) with vigorous stirring.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the low reactivity of 1,3-cyclooctadiene, a prolonged reaction time (24-48 hours or longer) may be necessary.[9]
-
If no reaction is observed, the addition of a Lewis acid catalyst (e.g., Yb(OTf)₃·2H₂O) could be considered to accelerate the reaction.[10]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[9]
-
Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.[9]
-
Characterize the product by melting point, NMR spectroscopy, and mass spectrometry.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for assessing the reactivity of a medium-sized cyclic diene in a Diels-Alder reaction.
Caption: Workflow for assessing Diels-Alder reactivity.
Signaling Pathway of a Generic Diels-Alder Reaction
The mechanism of the Diels-Alder reaction is a concerted pericyclic process involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]
Caption: HOMO-LUMO interaction in Diels-Alder reaction.
Conclusion
The reactivity of medium-sized cyclic dienes in Diels-Alder reactions is significantly influenced by ring size and the associated strain energy required to achieve the transition state geometry. This compound is notably unreactive in [4+2] cycloadditions under standard conditions, a trend that continues from the decreased reactivity observed when moving from cyclopentadiene to cycloheptadiene. Future research in this area may focus on the development of highly active catalyst systems that can overcome the high activation barriers associated with these larger, more flexible dienes, thereby unlocking their potential in synthetic applications. For cyclonona-1,3-diene, a lack of experimental data prevents a direct comparison, but based on the established trend, it is expected to exhibit even lower reactivity than this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
Safety Operating Guide
Proper Disposal of Cycloocta-1,3-diene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Cycloocta-1,3-diene, a flammable and potentially irritating compound. Adherence to these procedural steps will mitigate risks and ensure responsible waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This substance is a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1][2][3] Ingestion may be harmful, and inhalation may lead to respiratory irritation.[1][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| UN Number | 2520[4][5][6] |
| Hazard Class | 3 (Flammable Liquid)[5][6] |
| Packing Group | III[4][5][6] |
| Flash Point | 38 °C (100.4 °F)[6] |
| Boiling Point | 151 °C (303.8 °F)[6] |
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8] The following protocol outlines the systematic procedure for the safe disposal of this substance.
Experimental Protocol for Waste Segregation and Collection
-
Designate a Hazardous Waste Container:
-
Waste Accumulation:
-
Carefully transfer waste this compound into the designated hazardous waste container.
-
Avoid mixing this compound with incompatible waste streams, such as strong oxidizing agents.[2] It is best practice to maintain separate waste containers for different chemical classes.
-
Keep the waste container closed at all times, except when adding waste.[9][10]
-
-
Labeling the Waste Container:
-
Immediately upon adding the first volume of waste, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][11]
-
The label must include the following information:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
An accurate estimation of the volume or mass of the waste.
-
The date of waste generation (the date the first waste was added).[7]
-
The name and contact information of the principal investigator or responsible person.[7]
-
The laboratory room number.[7]
-
-
Logistical Plan for Storage and Disposal
-
Short-Term Storage in the Laboratory:
-
Store the labeled hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition, such as open flames, hot surfaces, and direct sunlight.[2]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills.[9] The secondary container should be able to hold 110% of the volume of the primary container.[9]
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or before the accumulation time limit set by your institution (typically 90 days), submit a hazardous waste collection request to your EHS department.[9]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper form.[7]
-
-
Professional Disposal:
-
Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[10][11]
-
The rinsate must be collected and disposed of as hazardous waste.[10][11]
-
After triple-rinsing and allowing the container to dry, deface the hazardous waste label and dispose of the container in the regular trash, unless your institutional policy dictates otherwise.[11]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 1,3-Cyclooctadiene | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
- 12. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling Cycloocta-1,3-diene
This guide provides immediate and essential safety protocols for laboratory professionals handling Cycloocta-1,3-diene. It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods to ensure a safe research environment.
Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] | Protects against splashes of this compound, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or Neoprene gloves are recommended for incidental contact. For extended contact, heavier-duty gloves may be necessary. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3] | Provides a barrier against skin contact, which can cause irritation.[1] The choice of material is based on general resistance to hydrocarbons.[3] |
| Skin and Body Protection | A flame-resistant lab coat or coveralls should be worn. For larger quantities or procedures with a high splash risk, a chemical-resistant apron over the lab coat is advised. | Protects against skin contact and provides a layer of protection in case of a fire. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | This compound vapors can cause respiratory irritation.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent accidents and exposure. The following step-by-step plan outlines the safe handling process from preparation to disposal.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical) is accessible.[1][2]
-
Locate and ensure the functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Don the appropriate PPE as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][4][5]
-
Ground and bond all containers and equipment when transferring the liquid to prevent static discharge, which can be an ignition source.[4]
-
Use non-sparking tools for all operations.[4]
-
Keep containers of this compound tightly closed when not in use.[1][2][4]
-
Avoid contact with skin, eyes, and clothing.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
3. Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol) followed by soap and water after completing the work.
-
Decontaminate all equipment that has come into contact with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with flammable organic liquids.
-
Label the waste container clearly as "Hazardous Waste: Flammable Liquid, Organic" and list this compound as a component.
-
Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
2. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the waste storage area is well-ventilated and away from sources of ignition.
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1]
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
